molecular formula C11H12FNO B037908 1-(2-Fluorophenyl)piperidin-4-one CAS No. 115012-46-9

1-(2-Fluorophenyl)piperidin-4-one

Cat. No.: B037908
CAS No.: 115012-46-9
M. Wt: 193.22 g/mol
InChI Key: VXTRVLMTMGCKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)piperidin-4-one (CAS 115012-46-9) is an organic compound with a molecular formula of C11H12FNO and a molecular weight of 193.22 g/mol . As a fluorinated piperidine derivative, it serves as a versatile building block and key synthetic intermediate in medicinal chemistry and pharmaceutical research . The incorporation of both a piperidin-4-one scaffold and a fluorophenyl moiety makes it a valuable precursor for the exploration of novel biologically active molecules, particularly in the development of receptor agonists and allosteric modulators . Researchers utilize this compound in the synthesis of more complex structures, such as potent and highly selective δ-opioid receptor agonists, highlighting its importance in early-stage drug discovery and development pipelines . Its physicochemical properties, including an estimated boiling point of approximately 288°C and a density of 1.23 g/cm³, are critical for planning synthetic routes and purification processes . This product is intended for use in research laboratories only. It is not intended for diagnostic or therapeutic uses of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTRVLMTMGCKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455786
Record name 1-(2-fluorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115012-46-9
Record name 1-(2-fluorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential biological significance of 1-(2-Fluorophenyl)piperidin-4-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted piperidinone derivative. The incorporation of a fluorine atom on the phenyl ring can significantly influence its physicochemical and pharmacological properties, including metabolic stability, binding affinity to biological targets, and lipophilicity.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂FNOMOLBASE
Molecular Weight 193.22 g/mol MOLBASE
CAS Number 115012-46-9MOLBASE
Appearance Predicted: SolidGeneral knowledge
Density 1.19 g/cm³[3]
Boiling Point 309.18 °C at 760 mmHg[3]
Flash Point 140.79 °C[3]
Refractive Index 1.543[3]
LogP 2.06[3]
Solubility Predicted: Soluble in organic solvents like ethanol, DMSO, and chloroform; sparingly soluble in water.General knowledge

Spectral Data (Predicted)

Due to the limited availability of experimental spectra in the public domain, the following spectral data have been predicted using widely accepted cheminformatics tools and algorithms. These predictions serve as a reference for the characterization of this compound.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.15 - 7.00m4HAr-H
3.45t4H-N-CH₂- (axial & equatorial)
2.65t4H-CO-CH₂- (axial & equatorial)

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
208.5C=O
156.0 (d, J ≈ 245 Hz)C-F
139.0Ar-C
124.5 (d, J ≈ 3 Hz)Ar-C
124.0 (d, J ≈ 8 Hz)Ar-C
122.0 (d, J ≈ 4 Hz)Ar-C
116.0 (d, J ≈ 21 Hz)Ar-C
51.0-N-CH₂-
41.0-CO-CH₂-

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2950 - 2850C-H stretch (aliphatic)
~1720C=O stretch (ketone)
~1600, ~1490C=C stretch (aromatic)
~1230C-F stretch (aromatic)
~1280C-N stretch (aromatic amine)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment
193[M]⁺
165[M - CO]⁺
136[M - C₃H₅NO]⁺
95[C₆H₄F]⁺

Experimental Protocols

The following are plausible experimental protocols for the synthesis and purification of this compound based on established synthetic methodologies for N-aryl piperidones.[4]

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6][7]

Reaction Scheme:

1-bromo-2-fluorobenzene + 4-piperidone → this compound

Materials:

  • 1-bromo-2-fluorobenzene

  • 4-piperidone hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (2.2 equivalents).

  • Add 4-piperidone hydrochloride (1.2 equivalents) and 1-bromo-2-fluorobenzene (1.0 equivalent).

  • Add anhydrous toluene to the flask.

  • Degas the mixture by bubbling nitrogen through the solvent for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 1-bromo-2-fluorobenzene 1-bromo-2-fluorobenzene Reaction_Vessel Schlenk Flask (N2 atmosphere) 1-bromo-2-fluorobenzene->Reaction_Vessel 4-piperidone_HCl 4-piperidone_HCl 4-piperidone_HCl->Reaction_Vessel Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction_Vessel Xantphos Xantphos Xantphos->Reaction_Vessel NaOtBu NaOtBu NaOtBu->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Heating Heating (100 °C) & Stirring Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Crude_Product Crude this compound Workup->Crude_Product

Buchwald-Hartwig Synthesis Workflow

Synthesis via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is another viable route, particularly given the activating effect of the ortho-fluorine substituent.[8][9]

Reaction Scheme:

1,2-difluorobenzene + 4-piperidone → this compound

Materials:

  • 1,2-difluorobenzene

  • 4-piperidone

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-piperidone (1.0 equivalent) and potassium carbonate (2.0 equivalents) in DMSO.

  • Add 1,2-difluorobenzene (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds.[10]

Procedure:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form.

  • Cooling: To maximize the yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the piperidin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including anticancer, antiviral, and CNS effects.[3][9] The introduction of a fluorine atom can further modulate these activities.[1][2]

Derivatives of 1-(fluorophenyl)piperidine have been investigated for their activity as inhibitors of various enzymes and receptors. For instance, some fluorinated piperidine derivatives have shown potential as inhibitors of the dopamine transporter (DAT), suggesting a possible role in the treatment of CNS disorders.[11]

Based on the activities of related compounds, a hypothetical signaling pathway involving dopamine transporter inhibition is presented below.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Compound This compound Compound->DAT Inhibition

Hypothetical Dopamine Transporter Inhibition

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry. This guide provides a summary of its chemical properties, predicted spectral data, and plausible experimental protocols for its synthesis and purification. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

1-(2-Fluorophenyl)piperidin-4-one CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 115012-46-9

This technical guide provides an in-depth overview of 1-(2-Fluorophenyl)piperidin-4-one, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its biological significance.

Chemical and Physical Properties

This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₂FNO.[1] It is classified as a tertiary amine, ketone, aniline, and aryl halide.[1] The quantitative properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 115012-46-9[1]
Molecular Formula C₁₁H₁₂FNO[1]
Molecular Weight 193.22 g/mol [1]
Density 1.19 g/cm³
Boiling Point 309.179 °C at 760 mmHg
Flash Point 140.787 °C
Refractive Index 1.543
Vapor Pressure 0.001 mmHg at 25°C

Synthesis and Experimental Protocols

The synthesis of N-arylpiperidin-4-ones, such as this compound, is a critical step in the development of various pharmaceuticals. Modern synthetic methods offer efficient routes to these compounds, with the Buchwald-Hartwig amination and the Ullmann condensation being two prominent examples.

General Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][3] This method is favored for its high efficiency and broad substrate scope.[2]

Reaction Scheme:

Reactants: 2-Fluoro-1-iodobenzene (or other suitable aryl halide) and Piperidin-4-one. Catalyst: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos). Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). Solvent: An anhydrous, aprotic solvent (e.g., Toluene, Dioxane).

Illustrative Experimental Protocol:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.

  • Add the aryl halide (2-Fluoro-1-iodobenzene), piperidin-4-one, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Approach: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the N-arylation of amines.[4][5] This method often requires higher temperatures compared to the Buchwald-Hartwig reaction.[4]

Reaction Scheme:

Reactants: 2-Fluorohalobenzene and Piperidin-4-one. Catalyst: A copper source (e.g., CuI, Cu₂O) and often a ligand (e.g., a diamine). Base: A suitable base (e.g., K₂CO₃, Cs₂CO₃). Solvent: A high-boiling polar solvent (e.g., DMF, NMP).

Illustrative Experimental Protocol:

  • Combine 2-fluorohalobenzene, piperidin-4-one, the copper catalyst, ligand, and base in a sealed reaction vessel.

  • Add the high-boiling solvent.

  • Heat the mixture to a high temperature (often >150 °C) and stir for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Biological Significance and Therapeutic Potential

Piperidin-4-one derivatives are recognized as versatile pharmacophores in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules.[6] These compounds have shown potential in the development of treatments for various diseases, including cancer and neurological disorders.

Derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: Piperidine-based compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][8] The mechanism of action can involve the modulation of key signaling pathways such as the PI3K/Akt and STAT3 pathways, which are crucial for cancer cell survival and proliferation.[7][9]

  • Neuroleptic Agents: The piperidine scaffold is a common feature in many antipsychotic drugs.[10][11] Derivatives are often evaluated for their ability to interact with dopamine and serotonin receptors in the central nervous system.[11]

Visualizations

Synthetic Workflow for this compound via Buchwald-Hartwig Amination

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product A 2-Fluoro-1-iodobenzene G Combine Reactants under Inert Atmosphere A->G B Piperidin-4-one B->G C Palladium Catalyst (e.g., Pd2(dba)3) C->G D Phosphine Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Heat and Stir (80-120 °C) G->H I Reaction Quench (with Water) H->I J Extraction (e.g., Ethyl Acetate) I->J K Purification (Column Chromatography) J->K L This compound K->L

Caption: Buchwald-Hartwig Amination Workflow.

Postulated Signaling Pathway Inhibition in Cancer Cells

G cluster_pathway PI3K/Akt/STAT3 Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 PIP3 PIP3 PI3K->PIP3 PIP2 to Apoptosis Apoptosis PI3K->Apoptosis Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Akt->Apoptosis Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation pSTAT3->Apoptosis Inhibits Compound This compound Derivative Compound->PI3K Inhibits Compound->STAT3 Inhibits

Caption: Postulated Anticancer Mechanism.

References

Synthesis of 1-(2-Fluorophenyl)piperidin-4-one from 2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-fluorophenyl)piperidin-4-one from 2-fluoroaniline, a key intermediate in the development of various pharmaceutically active compounds. The piperidin-4-one moiety is a prevalent scaffold in medicinal chemistry, recognized for its role in conferring favorable pharmacokinetic properties.[1][2] This document provides a comprehensive overview of a primary synthetic strategy, detailed experimental protocols, and relevant physicochemical data.

Synthetic Strategies

The construction of the N-aryl bond between 2-fluoroaniline and the piperidin-4-one core can be achieved through several modern synthetic methodologies. The most prominent and versatile of these is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction has become a cornerstone of C-N bond formation in organic synthesis due to its broad substrate scope and functional group tolerance.[3][4]

Alternative approaches include nucleophilic aromatic substitution (SNAr), which is generally more effective with highly electron-deficient aryl halides. Another innovative method involves a pyridine ring-opening and ring-closing cascade via Zincke imine intermediates to form N-aryl piperidines.[5][6][7] Additionally, a classical approach involves the reaction of anilines with a pre-activated piperidinium salt, such as N-methyl-N-benzyl-4-oxopiperidinium iodide.[8] For the purpose of this guide, we will focus on the widely applicable Buchwald-Hartwig amination.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 115012-46-9[9][10]
Molecular Formula C11H12FNO[9][11]
Molecular Weight 193.22 g/mol [9][11]
Boiling Point 309.18 °C at 760 mmHg[11]
Density 1.19 g/cm³[11]
Refractive Index 1.543[11]
Flash Point 140.79 °C[11]

Experimental Protocol: Buchwald-Hartwig Amination

This section provides a detailed experimental protocol for the synthesis of this compound from 2-fluoroaniline and a suitable piperidin-4-one precursor, based on established Buchwald-Hartwig amination procedures.[3][4][12][13] The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a phosphine ligand. For this synthesis, we will consider the reaction of 1-bromo-2-fluorobenzene with piperidin-4-one ethylene ketal, followed by deprotection.

Materials:

  • 1-Bromo-2-fluorobenzene

  • Piperidin-4-one ethylene ketal

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Buchwald-Hartwig Coupling

  • To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the flask.

  • Stir the mixture for 10 minutes at room temperature.

  • Add 1-bromo-2-fluorobenzene (1.0 equivalent) and piperidin-4-one ethylene ketal (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2-fluorophenyl)-4-piperidone ethylene ketal.

Step 2: Ketal Deprotection

  • Dissolve the purified 1-(2-fluorophenyl)-4-piperidone ethylene ketal in a mixture of acetone and 1M aqueous HCl.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the final product, this compound.

  • Further purification can be achieved by recrystallization or a second column chromatography if necessary.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway 2-Fluoroaniline 2-Fluoroaniline Coupling Buchwald-Hartwig Amination 2-Fluoroaniline->Coupling Piperidin-4-one Piperidin-4-one Piperidin-4-one->Coupling Pd_catalyst Pd(0)/Ligand Pd_catalyst->Coupling Base Base Base->Coupling Product This compound Coupling->Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, Ligand, Base Heating Heat under Inert Atmosphere Reagents->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product This compound

Caption: General experimental workflow for the synthesis.

Hypothetical Signaling Pathway Involvement

N-aryl piperidines are a common motif in centrally acting pharmaceuticals. While the specific biological activity of this compound is not detailed here, compounds with this scaffold are known to interact with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The diagram below illustrates a simplified, hypothetical signaling cascade that such a compound might modulate.

Signaling_Pathway Ligand This compound (Hypothetical Ligand) Receptor GPCR (e.g., Serotonin Receptor) Ligand->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets Leading to

Caption: Hypothetical GPCR signaling pathway modulation.

References

Spectroscopic Data Analysis of 1-(2-Fluorophenyl)piperidin-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Fluorophenyl)piperidin-4-one. Due to the limited availability of specific experimental data in publicly accessible databases, this document outlines the expected spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopic interpretation. It serves as a predictive guide for researchers working with this molecule and similar chemical structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated peak regions for this compound in various spectroscopic analyses. These predictions are derived from the known spectral data of analogous piperidin-4-one derivatives and aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.0 - 7.5m4HAromatic protons (Fluorophenyl group)
~ 3.5 - 3.8t4H-CH₂- groups adjacent to Nitrogen (Piperidinone ring)
~ 2.6 - 2.9t4H-CH₂- groups adjacent to Carbonyl (Piperidinone ring)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 208C=O (Carbonyl)
~ 158 (d, J ≈ 245 Hz)C-F (Fluorophenyl group)
~ 115 - 140Aromatic Carbons (Fluorophenyl group)
~ 50-CH₂- (adjacent to Nitrogen)
~ 40-CH₂- (adjacent to Carbonyl)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 1720StrongC=O Stretch (Ketone)
~ 3050 - 3100MediumAromatic C-H Stretch
~ 2800 - 3000MediumAliphatic C-H Stretch
~ 1600, 1490Medium-StrongAromatic C=C Stretch
~ 1230StrongC-F Stretch
~ 1100 - 1300StrongC-N Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
193[M]⁺ (Molecular Ion)
165[M - CO]⁺
136[M - C₃H₅NO]⁺
95[C₆H₄F]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard practices in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample using one of the following methods:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet/salt plate is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as:

    • Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample into a gas chromatograph for separation before introduction into the mass spectrometer. This is suitable for volatile and thermally stable compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Inject a solution of the sample into a liquid chromatograph for separation before introduction into the mass spectrometer.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation & Verification nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_reporting Data Reporting & Archiving structure_elucidation->data_reporting

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)piperidin-4-one is a heterocyclic ketone of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of various biologically active compounds. Understanding its three-dimensional structure and conformational dynamics is crucial for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon crystallographic data from analogous structures, spectroscopic principles, and computational chemistry methodologies. While a dedicated crystal structure for the title compound is not publicly available, this guide consolidates data from closely related N-arylpiperidin-4-ones to present a robust model of its structural characteristics.

Molecular Structure

The molecular structure of this compound consists of a piperidin-4-one ring N-substituted with a 2-fluorophenyl group. The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is expected to adopt a chair conformation to minimize steric strain. The 2-fluorophenyl substituent introduces specific electronic and steric influences that modulate the conformation and reactivity of the molecule.

Predicted Molecular Geometry

In the absence of a specific crystal structure for this compound, the geometric parameters can be predicted based on X-ray crystallographic data of analogous N-aryl and substituted piperidin-4-one derivatives. The piperidine ring is anticipated to exist in a chair conformation.[1][2] The 2-fluorophenyl group attached to the nitrogen atom will likely be oriented to minimize steric hindrance with the axial protons on the piperidine ring.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterPredicted ValueReference Compound Type
Bond Lengths (Å)
C=O~ 1.22 ÅSubstituted Piperidin-4-ones
C-N (ring)~ 1.47 ÅN-Arylpiperidines
C-C (ring)~ 1.52 ÅSubstituted Piperidines
C-F~ 1.35 ÅFluorophenyl derivatives
C-N (aryl)~ 1.40 ÅN-Arylpiperidines
Bond Angles (°)
C-N-C (ring)~ 112°Substituted Piperidines
C-C-C (ring)~ 111°Substituted Piperidines
O=C-C~ 120°Ketones
C-N-C (aryl)~ 120°N-Arylpiperidines

Note: These values are estimations based on related crystal structures and may vary in the actual molecule.

Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformation of the piperidine ring. However, the orientation of the N-(2-fluorophenyl) group and the possibility of ring inversion are key conformational considerations.

Piperidine Ring Conformation

Substituted piperidin-4-ones predominantly adopt a chair conformation to alleviate torsional and steric strain.[3] The presence of the sp2-hybridized carbonyl carbon can lead to a slight flattening of the ring in that region. Alternative conformations such as boat or twist-boat are generally higher in energy but can be populated in specific derivatives, particularly with bulky N-substituents that introduce severe 1,3-diaxial interactions in the chair form.[3] For an N-aryl substituent, a chair conformation is generally favored.[4]

Orientation of the N-(2-Fluorophenyl) Group

The rotational barrier around the N-C(aryl) bond determines the orientation of the 2-fluorophenyl group relative to the piperidine ring. The fluorine atom at the ortho position introduces both steric and electronic effects. Steric repulsion between the fluorine atom and the axial protons at C2 and C6 of the piperidine ring will influence the preferred dihedral angle. Electronic interactions, such as dipole-dipole interactions between the C-F bond and the piperidine ring, may also play a role.

G cluster_0 Conformational Equilibrium cluster_1 N-Aryl Rotation Chair_1 Chair Conformation 1 Transition_State Twist-Boat (Transition State) Chair_1->Transition_State Ring Inversion Rotamer_A Rotamer A Chair_1->Rotamer_A influences Chair_2 Chair Conformation 2 Transition_State->Chair_2 Rotamer_B Rotamer B Rotamer_A->Rotamer_B Rotation around N-C(aryl)

Figure 1: Conformational dynamics of this compound.

Experimental Protocols

Synthesis

A general method for the synthesis of N-aryl piperidin-4-ones involves the condensation of an appropriate amine with a ketone and an aldehyde in a Mannich-type reaction, or the nucleophilic substitution of a suitable piperidin-4-one precursor with an activated aryl fluoride.[5][6][7] A plausible synthetic route for this compound is the reaction of piperidin-4-one with 1-fluoro-2-nitrobenzene followed by reduction, or more directly via a Buchwald-Hartwig or Ullmann condensation with 1-bromo-2-fluorobenzene.

Example Protocol (Conceptual): Synthesis via Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add piperidin-4-one (1.0 eq.), 1-bromo-2-fluorobenzene (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq.).

  • Solvent Addition: Add anhydrous toluene via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Stir the mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Start Reactants: Piperidin-4-one 1-Bromo-2-fluorobenzene Pd Catalyst, Ligand, Base Reaction Buchwald-Hartwig Amination in Toluene Start->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 2: General experimental workflow for synthesis.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine ring protons. The protons on the piperidine ring adjacent to the nitrogen (C2 and C6) would appear as multiplets, as would the protons adjacent to the carbonyl group (C3 and C5). The aromatic protons of the 2-fluorophenyl group would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon around 200-210 ppm. Signals for the aromatic carbons would appear in the 110-160 ppm region, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The piperidine ring carbons would resonate in the aliphatic region.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1710-1730 cm⁻¹. C-H stretching vibrations for the aliphatic and aromatic protons would be observed around 2800-3100 cm⁻¹. The C-F stretch would likely appear in the 1200-1300 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Aromatic protons6.9 - 7.5 ppm
Piperidine protons (α to N)3.0 - 3.5 ppm
Piperidine protons (α to C=O)2.5 - 2.9 ppm
¹³C NMR C=O205 - 210 ppm
C-F~160 ppm (d, ¹JCF ≈ 245 Hz)
Piperidine carbons40 - 55 ppm
IR C=O stretch1715 - 1725 cm⁻¹
C-F stretch1250 - 1300 cm⁻¹

Computational Modeling

To further elucidate the conformational preferences and electronic properties of this compound, computational modeling using density functional theory (DFT) is a powerful tool.

Proposed Computational Workflow:

  • Conformational Search: Perform a systematic conformational search to identify low-energy conformers of the molecule. This would involve rotating the N-aryl bond and exploring different ring conformations.

  • Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (e.g., Gibbs free energy) to determine the relative populations of the conformers.

  • Spectroscopic Prediction: Predict NMR chemical shifts and IR vibrational frequencies for the most stable conformer and compare them with experimental data for validation.

G Input Initial 3D Structure Conf_Search Conformational Search Input->Conf_Search Optimization DFT Geometry Optimization Conf_Search->Optimization Frequency Frequency Calculation Optimization->Frequency Analysis Analysis of Results (Energies, Spectra) Frequency->Analysis Output Predicted Conformations and Spectroscopic Data Analysis->Output

Figure 3: Proposed computational modeling workflow.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of this compound. While a dedicated experimental crystal structure is not available, a robust model of its geometry and conformational behavior has been constructed based on data from analogous compounds and established principles of stereochemistry. The piperidine ring is predicted to adopt a stable chair conformation. The provided conceptual experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. Furthermore, the outlined computational workflow provides a clear path for in-silico studies to further refine our understanding of this important molecular scaffold. This comprehensive information is intended to aid in the rational design and development of novel therapeutic agents based on the this compound core.

References

Solubility Profile of 1-(2-Fluorophenyl)piperidin-4-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Fluorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted piperidone derivative. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Understanding the solubility behavior of this compound is essential for optimizing reaction conditions, developing effective purification strategies, and preparing solutions for in vitro and in vivo studies. This guide outlines the expected solubility of this compound in a range of common organic solvents and provides a general experimental protocol for its determination.

Predicted Solubility Data

While specific experimental data for the solubility of this compound is not extensively available in the public domain, the expected solubility can be inferred based on its chemical structure and the general principles of solubility. The presence of a polar ketone group and a tertiary amine, combined with a nonpolar fluorophenyl group, suggests that its solubility will be highly dependent on the polarity of the solvent.

A summary of the predicted solubility of this compound in various organic solvents is presented in Table 1. This data is illustrative and should be confirmed by experimental measurement.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventSolvent Polarity (Dielectric Constant)Predicted SolubilityRationale
Polar Protic Solvents
Methanol32.7HighCapable of hydrogen bonding with the ketone oxygen and the nitrogen atom.
Ethanol24.5HighSimilar to methanol, it can act as a hydrogen bond donor and acceptor.
Water80.1LowThe nonpolar fluorophenyl group is expected to limit solubility despite the presence of polar functional groups.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.7Very HighHighly polar aprotic solvent capable of strong dipole-dipole interactions.
Dimethylformamide (DMF)36.7Very HighAnother highly polar aprotic solvent that can effectively solvate the molecule.
Acetonitrile37.5ModerateLess polar than DMSO and DMF, but still capable of significant dipole-dipole interactions.
Acetone20.7Moderate to HighThe ketone group in acetone can interact favorably with the piperidone ring.
Nonpolar Solvents
Dichloromethane (DCM)9.1ModerateThe polarity is sufficient to dissolve the compound, and it is a common solvent for organic reactions.
Toluene2.4Low to ModerateThe aromatic nature of toluene can interact with the fluorophenyl ring, but the overall polarity is low.
Hexane1.9Very LowAs a nonpolar alkane, it is unlikely to effectively solvate the polar functional groups of the molecule.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Workflow

The general workflow for determining the solubility is illustrated in the following diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Weigh excess amount of This compound B Add a known volume of the selected organic solvent A->B C Seal the vial securely B->C D Place the vial in a constant temperature shaker bath C->D E Shake for a predetermined time (e.g., 24-72 hours) to reach equilibrium D->E F Allow the suspension to settle E->F G Centrifuge to separate the solid and liquid phases F->G H Withdraw an aliquot of the supernatant G->H I Filter the aliquot through a syringe filter H->I J Dilute the filtered solution with a suitable solvent I->J K Analyze the diluted solution by HPLC J->K L Determine the concentration of the compound from the HPLC data K->L M Calculate the solubility in mg/mL or mol/L L->M

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the solid and the solution. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the vials at a high speed for a set duration (e.g., 10 minutes at 10,000 rpm).

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

  • Calculation:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

  • Solvent Polarity: As indicated in Table 1, the polarity of the solvent plays a crucial role. "Like dissolves like" is a guiding principle; polar compounds tend to be more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility measurements.

  • pH (for aqueous solutions): In aqueous solutions, the pH will significantly affect the solubility of ionizable compounds. This compound has a basic nitrogen atom that can be protonated at low pH, which would increase its aqueous solubility.

The logical relationship between these factors and solubility is depicted in the following diagram.

G cluster_factors Influencing Factors cluster_solubility Outcome A Temperature S Solubility of This compound A->S B Solvent Polarity B->S C Crystalline Form C->S D pH (aqueous) D->S

Caption: Factors influencing solubility.

Conclusion

The solubility of this compound is a fundamental physicochemical property that is critical for its application in research and development. This guide provides a predictive overview of its solubility in common organic solvents and a detailed, generalized protocol for its experimental determination. Researchers are encouraged to perform their own solubility studies to obtain precise data for their specific experimental conditions.

1-(2-Fluorophenyl)piperidin-4-one: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the utilization of versatile chemical intermediates that serve as foundational scaffolds for a diverse array of biologically active molecules. Among these, 1-(2-Fluorophenyl)piperidin-4-one has emerged as a key building block, particularly in the development of drugs targeting the central nervous system (CNS). Its unique structural features, including the piperidin-4-one core and the ortho-fluorinated phenyl ring, provide a template for the synthesis of potent and selective ligands for various G-protein coupled receptors (GPCRs), most notably dopamine D2 and serotonin 5-HT2A receptors, which are critical targets in the treatment of psychosis and other neurological disorders. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a versatile intermediate in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number115012-46-9[1]
Molecular FormulaC₁₁H₁₂FNO[1]
Molecular Weight193.22 g/mol [1]
AppearanceSolid[2]
LogP2.21[2]
Density1.19 g/cm³[3]
Boiling Point309.18 °C at 760 mmHg[3]
Flash Point140.79 °C[3]
Refractive Index1.543[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the N-arylation of piperidin-4-one, leveraging reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

A prevalent method for the synthesis of 1-arylpiperidines is the nucleophilic aromatic substitution reaction. In a typical procedure, an activated aryl halide, such as 1-fluoro-2-nitrobenzene, is reacted with piperidin-4-one. The electron-withdrawing nitro group facilitates the nucleophilic attack by the secondary amine of the piperidinone. The resulting nitro-intermediate is then reduced to the corresponding aniline, which can be further modified if necessary.

Experimental Protocol: Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one

A detailed experimental protocol for a similar SNAr reaction is described for the synthesis of 1-(4-nitrophenyl)piperidine, which can be adapted for the synthesis of the fluorinated analogue.

To a solution of 4-fluoronitrobenzene (323 mg, 2.3 mmol) in DMSO (5 mL), potassium carbonate (475 mg, 3.5 mmol) and piperidine (460 μL, 4.6 mmol) are added. The reaction mixture is stirred at 90 °C for 9 hours. After completion, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaCl and dried over anhydrous Na₂CO₃. The solvent is evaporated under reduced pressure to yield the product.[4]

Note: This protocol serves as a template. For the synthesis of this compound, 1,2-difluorobenzene or 2-fluoronitrobenzene would be used as the starting material, and piperidin-4-one hydrochloride with a suitable base would be employed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a powerful tool for the formation of C-N bonds and is applicable to the synthesis of this compound. This palladium-catalyzed cross-coupling reaction allows for the direct arylation of piperidin-4-one with a 2-fluoro-substituted aryl halide.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the microwave-assisted Buchwald-Hartwig double amination provides a framework for this synthesis.

An aryl bromide (1.0 equiv), a secondary amine (2.2 equiv), Pd₂(dba)₃ (5 mol%), a suitable phosphine ligand like XPhos (7 mol%), and a base such as NaOtBu (2.2 equiv) are placed in a reaction flask. Anhydrous toluene is added, and the mixture is heated. Reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction is worked up by dilution with an organic solvent, filtration, and purification.

Note: For the synthesis of this compound, 1-bromo-2-fluorobenzene and piperidin-4-one would be used as the coupling partners.

Key Reactions of this compound

The versatility of this compound as a chemical intermediate stems from the reactivity of its ketone and piperidine nitrogen functionalities.

Reductive Amination

The ketone moiety of this compound is a prime site for modification, most notably through reductive amination. This reaction allows for the introduction of a wide variety of substituents at the 4-position of the piperidine ring, leading to a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Reductive Amination of a Piperidin-4-one Derivative

The following is a general procedure for the reductive amination of an N-substituted 4-piperidone.

To a solution of the 1-substituted-4-piperidone (3.0 mmol) and an appropriate amine (4.5 mmol) in a suitable solvent, a reducing agent such as sodium triacetoxyborohydride (6.0 mmol) is added. The reaction is stirred until completion. The product is then isolated and purified.

Note: This general protocol can be applied to this compound with various primary or secondary amines to generate a library of 4-amino-piperidine derivatives.

Logical Flow of a Reductive Amination Experiment

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Mix Mix Ketone, Amine, and Solvent Start->Mix 1. Add_RA Add Reducing Agent (e.g., NaBH(OAc)₃) Mix->Add_RA 2. Stir Stir at Room Temperature Add_RA->Stir 3. Monitor Monitor by TLC/LC-MS Stir->Monitor 4. Quench Quench Reaction Monitor->Quench 5. (Upon Completion) Extract Aqueous Work-up & Extraction Quench->Extract 6. Purify Purify by Chromatography Extract->Purify 7. End Final Product Purify->End 8.

A typical workflow for a reductive amination experiment.

Application in the Synthesis of CNS-Active Agents

The this compound scaffold is a common feature in a number of CNS-active compounds, particularly atypical antipsychotics. These drugs typically exhibit antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors, a pharmacological profile believed to be responsible for their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.

Synthesis of a Butyrophenone Analog with Atypical Antipsychotic Potential

While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, the synthesis of structurally related compounds with potent biological activity highlights its importance. For instance, a diazepane analog of haloperidol, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one , has been identified as a potential atypical antipsychotic agent. This compound demonstrates the utility of the butyrophenone moiety, which can be introduced via alkylation of a piperidine or a related heterocycle.

Synthetic Strategy Outline

Butyrophenone_Synthesis Intermediate This compound Reductive_Amination Reductive Amination (with a primary amine) Intermediate->Reductive_Amination Alkylation N-Alkylation (with a butyrophenone side chain) Reductive_Amination->Alkylation Final_Product Butyrophenone Analog (CNS Drug Candidate) Alkylation->Final_Product

General synthetic strategy for CNS drug candidates.

Signaling Pathways of Drug Targets

Atypical antipsychotics derived from piperidine scaffolds primarily exert their therapeutic effects by modulating the signaling of dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway (Gαi-coupled)

The dopamine D2 receptor is a Gαi-coupled receptor. Its activation by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Antagonists of the D2 receptor block this signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in neuronal activity in certain brain regions, which is thought to contribute to their antipsychotic effects.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Antipsychotic (Antagonist) Antagonist->D2R Blocks G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Decreased Neuronal Inhibition) PKA->Response Phosphorylates Targets

Antagonism of the Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway (Gαq-coupled)

The serotonin 5-HT2A receptor is a Gαq-coupled receptor. Its activation by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Antagonism of the 5-HT2A receptor by atypical antipsychotics blocks this signaling cascade, which is believed to contribute to their efficacy against negative symptoms and their lower propensity to cause extrapyramidal side effects.

HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates Antagonist Antipsychotic (Antagonist) Antagonist->HT2AR Blocks G_protein_q Gαq/βγ HT2AR->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_HT Cellular Response Ca_release->Response_HT PKC->Response_HT

Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion

This compound stands as a testament to the power of well-designed chemical intermediates in driving innovation in drug discovery. Its synthetic accessibility and the versatile reactivity of its functional groups make it an invaluable scaffold for the creation of novel CNS-active agents. The ability to readily modify the piperidine core allows for the fine-tuning of pharmacological properties, leading to the development of drug candidates with improved efficacy and safety profiles. As our understanding of the complex neurobiology of CNS disorders continues to evolve, the importance of versatile intermediates like this compound in the medicinal chemist's toolbox will undoubtedly continue to grow.

References

The Ascendant Therapeutic Potential of Fluorinated Piperidin-4-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a paradigm shift in modern medicinal chemistry. This in-depth technical guide explores the burgeoning field of fluorinated piperidin-4-ones, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. The unique physicochemical properties conferred by fluorine, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability, have positioned these molecules as compelling candidates for novel drug development. This document provides a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and potential neuroprotective activities, supported by quantitative data, detailed experimental methodologies, and mechanistic pathway visualizations.

Anticancer Activity: Targeting Pro-Survival Pathways

Fluorinated piperidin-4-ones have emerged as potent cytotoxic agents against various cancer cell lines. Their mechanisms of action often involve the disruption of key cellular processes essential for tumor growth and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative fluorinated piperidin-4-one derivatives against several human cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
2d Molt-4 (Leukemia)MTTN/A (Significant Cytotoxicity)5-FluorouracilN/A
3d Molt-4 (Leukemia)MTTN/A (Significant Cytotoxicity)5-FluorouracilN/A
2, 2a, 2d, 3d Human Leukemia Cell LinesSRBN/A (Equipotent Cytotoxicity)DoxorubicinN/A
EF24 MDA-MB231 (Breast)N/A> CurcuminCurcuminN/A
EF24 PC3 (Pancreatic)N/A> CurcuminCurcuminN/A

N/A: Specific quantitative data not available in the provided search results, but described as "significant" or "equipotent."

Experimental Protocols

1.2.1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the fluorinated piperidin-4-one compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

1.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay used to determine cytotoxicity.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing: Unbound dye is washed away.

  • Solubilization and Measurement: The protein-bound dye is solubilized, and the absorbance is measured to determine cell density.

Signaling Pathways in Anticancer Activity

Fluorinated piperidin-4-ones have been shown to modulate critical signaling pathways involved in cancer progression, such as the NF-κB and HIF-1α pathways.

anticancer_pathways cluster_nfkb NF-κB Pathway cluster_hif1a HIF-1α Pathway EF24 EF24 (Fluorinated Piperidin-4-one) IKK IKK EF24->IKK Inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->NFkB IκBα Degradation Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression EF24_hif EF24 (Fluorinated Piperidin-4-one) HIF1a HIF-1α EF24_hif->HIF1a Inhibits Activity Nucleus_hif Nucleus HIF1a->Nucleus_hif Angiogenesis Angiogenesis Nucleus_hif->Angiogenesis anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_path NF-κB Pathway Activation IKK->NFkB_path Cytokines TNF-α, IL-6, IL-1β NFkB_path->Cytokines Induces Production Compound Fluorinated Piperidin-4-one Compound->IKK Inhibits neuroprotection_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Models Synthesis Compound Synthesis (Fluorinated Piperidin-4-one) Cholinesterase Cholinesterase Inhibition Assay Synthesis->Cholinesterase Neuroblastoma Neuroblastoma Cell Line (e.g., SH-SY5Y) Synthesis->Neuroblastoma Toxicity Neurotoxicity Induction (e.g., Aβ peptide) Neuroblastoma->Toxicity Viability Cell Viability Assay (e.g., MTT) Toxicity->Viability Animal_Model Animal Model of Neurodegeneration (e.g., Scopolamine-induced amnesia) Viability->Animal_Model Promising Compounds Behavioral Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral Histology Histopathological Analysis of Brain Tissue Behavioral->Histology

The Synthesis of N-Aryl Piperidin-4-ones: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-aryl piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, particularly those targeting the central nervous system.[1][2] Its prevalence is a testament to the synthetic accessibility of this heterocyclic ketone and the rich pharmacological activity of its derivatives. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for N-aryl piperidin-4-ones, complete with detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of key reaction pathways and workflows.

Historical Perspective: From Classic Condensations to Modern Cross-Couplings

The journey to synthesize piperidin-4-ones began with classical multicomponent reactions. One of the earliest and most notable methods is the Petrenko-Kritschenko piperidone synthesis , first described in the early 20th century.[3][4] This reaction, which predates the related Robinson-Schöpf tropinone synthesis by over a decade, involves the condensation of two equivalents of an aldehyde, an amine, and an acetonedicarboxylic acid ester to form the piperidin-4-one ring.[4]

Later, the Dieckmann condensation , an intramolecular Claisen condensation of a diester, emerged as a key strategy for forming the cyclic ketone.[5][6] This approach typically involves a multi-step sequence, starting with the Michael addition of an aniline to two equivalents of an acrylate ester, followed by cyclization and decarboxylation.[7]

The mid-20th century and beyond saw the development of more sophisticated methods. The aza-Diels-Alder reaction , a powerful tool for the construction of nitrogen-containing six-membered rings, was adapted for the synthesis of piperidin-4-ones.[8][9] This cycloaddition reaction, often catalyzed by Lewis acids, provides a convergent route to the piperidone core.

More recently, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl piperidin-4-ones. The Ullmann condensation and the Buchwald-Hartwig amination have become powerful methods for the N-arylation of a pre-existing piperidin-4-one ring.[7][10] These reactions offer a broad substrate scope and milder reaction conditions compared to some of the classical methods.

Finally, reductive amination of a 4-piperidone with an aniline in the presence of a reducing agent is a widely used and operationally simple method for accessing N-aryl piperidin-4-amines, which can be precursors to or derivatives of the target ketones.[11][12]

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-aryl piperidin-4-ones can be broadly categorized into two main approaches:

  • Ring Formation Reactions: These methods construct the piperidin-4-one ring from acyclic precursors.

  • N-Arylation Reactions: These methods introduce the aryl group onto a pre-existing piperidin-4-one scaffold.

The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Classical Ring-Forming Syntheses

Petrenko-Kritschenko Piperidone Synthesis

This multicomponent reaction provides a direct route to symmetrically substituted 2,6-diaryl piperidin-4-ones.

Reaction Scheme:

Petrenko_Kritschenko reagents 2 ArCHO + R-NH2 + (EtOOC)2C=O product N-Aryl-2,6-diaryl-piperidin-4-one reagents->product Condensation

Figure 1: Petrenko-Kritschenko Piperidone Synthesis.

Experimental Protocol:

A general procedure involves the condensation of an aromatic aldehyde, a primary amine (or ammonia), and a dialkyl acetonedicarboxylate in a suitable solvent, often an alcohol.[3][4]

  • Reactants: Aromatic aldehyde (2 eq.), Aniline (1 eq.), Diethyl acetonedicarboxylate (1 eq.)

  • Solvent: Ethanol

  • Conditions: The reactants are typically refluxed in ethanol.

  • Work-up: The product often crystallizes from the reaction mixture upon cooling and can be isolated by filtration.

Quantitative Data:

Aryl AldehydeAmineYield (%)Reference
BenzaldehydeAniline~70-80%[4]
Substituted BenzaldehydesSubstituted AnilinesVariable[13]
Dieckmann Condensation Approach

This is a multi-step synthesis that is particularly useful for preparing N-aryl piperidin-4-ones that are not symmetrically substituted at the 2- and 6-positions.[5][7]

Workflow Diagram:

Dieckmann_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation aniline Aniline diester N,N-bis(2-ethoxycarbonylethyl)aniline aniline->diester acrylate 2 x Ethyl Acrylate acrylate->diester beta_keto_ester Ethyl 1-aryl-4-oxopiperidine-3-carboxylate diester->beta_keto_ester NaOEt, Toluene, Reflux final_product N-Aryl piperidin-4-one beta_keto_ester->final_product Aq. Acid, Heat

Figure 2: Workflow for Dieckmann Condensation Synthesis.

Experimental Protocol:

  • Michael Addition: Aniline is reacted with two equivalents of ethyl acrylate, often without a solvent or in a high-boiling solvent, to form the corresponding diester.[7]

  • Dieckmann Condensation: The diester is treated with a strong base, such as sodium ethoxide, in an inert solvent like toluene at reflux to effect intramolecular cyclization.[14][15]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., HCl) to yield the N-aryl piperidin-4-one.[5]

Quantitative Data:

Aniline DerivativeBaseOverall Yield (%)Reference
AnilineNaOEtPoor to moderate[7]
Substituted AnilinesNaH50-70%[14]

Modern Synthetic Methodologies

Aza-Diels-Alder Reaction

This cycloaddition reaction offers a convergent and often stereoselective route to substituted piperidin-4-ones.[8][9]

Reaction Scheme:

Aza_Diels_Alder reagents N-Aryl Imine + Diene product Tetrahydropyridine derivative reagents->product [4+2] Cycloaddition final_product N-Aryl piperidin-4-one product->final_product Hydrolysis

Figure 3: Aza-Diels-Alder Approach to N-Aryl Piperidin-4-ones.

Experimental Protocol:

An N-aryl imine is reacted with an electron-rich diene, such as a Danishefsky's diene, often in the presence of a Lewis acid catalyst. The resulting cycloadduct is then hydrolyzed to the piperidin-4-one.

  • Reactants: N-Aryl imine (1 eq.), Diene (e.g., Danishefsky's diene, 1.2 eq.)

  • Catalyst: Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂)

  • Solvent: Dichloromethane or Toluene

  • Conditions: The reaction is typically run at low to ambient temperatures.

  • Work-up: The reaction is quenched, and the crude product is hydrolyzed with aqueous acid.

Quantitative Data:

N-Aryl ImineDieneCatalystYield (%)Reference
N-BenzylideneanilineDanishefsky's dieneZnCl₂70-90%[8]
VariousVariousVarious50-95%[16]
Ullmann Condensation / Buchwald-Hartwig Amination

These powerful cross-coupling reactions are used to form the N-aryl bond on a pre-existing 4-piperidone scaffold.[7][10]

Logical Relationship Diagram:

Cross_Coupling cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination piperidone 4-Piperidone ullmann Cu Catalyst, Base, High Temp. piperidone->ullmann buchwald Pd Catalyst, Ligand, Base piperidone->buchwald aryl_halide Aryl Halide (Ar-X) aryl_halide->ullmann aryl_halide->buchwald product N-Aryl piperidin-4-one ullmann->product buchwald->product

Figure 4: Comparison of Ullmann and Buchwald-Hartwig N-Arylation.

Experimental Protocol (Buchwald-Hartwig Amination):

  • Reactants: 4-Piperidone (1 eq.), Aryl halide (1.1 eq.)

  • Catalyst: Palladium source (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand: Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base: Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent: Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Conditions: The reaction mixture is heated under an inert atmosphere.

  • Work-up: The reaction is quenched, and the product is isolated by extraction and purified by chromatography.

Quantitative Data (Buchwald-Hartwig Amination):

Aryl HalideLigandBaseYield (%)Reference
BromobenzeneXantphosNaOt-Bu>90%[10]
4-ChloroanisoleRuPhosK₃PO₄85%[8]
Reductive Amination

This is a straightforward and widely used method for the synthesis of N-aryl-4-aminopiperidines, which are closely related to and can be precursors for N-aryl-4-piperidones.[11][12]

Experimental Protocol:

  • Reactants: 4-Piperidone (1 eq.), Aniline (1.1 eq.)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoboorohydride (NaBH₃CN)

  • Solvent: Dichloromethane or Methanol

  • Conditions: The reaction is typically carried out at room temperature.

  • Work-up: The reaction is quenched with an aqueous base, and the product is extracted and purified.

Quantitative Data:

4-Piperidone DerivativeAniline DerivativeReducing AgentYield (%)Reference
N-Boc-4-piperidoneAnilineNaBH(OAc)₃>90%[11]
1-Benzyl-4-piperidoneAnilineNaBH₃CN85-95%[12]

Pharmacological Relevance and Signaling Pathways

N-aryl piperidin-4-one derivatives are privileged scaffolds in drug discovery due to their ability to interact with a variety of biological targets.[17][18] A prominent example is their role as precursors in the synthesis of potent opioid analgesics, such as fentanyl and its analogs.[5] These compounds primarily exert their effects by acting as agonists at the μ-opioid receptor, a G protein-coupled receptor (GPCR).

Simplified Signaling Pathway:

Opioid_Signaling ligand N-Aryl Piperidin-4-one Derivative (e.g., Fentanyl) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Figure 5: Simplified Signaling Pathway of μ-Opioid Receptor Agonists.

Activation of the μ-opioid receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in the analgesic and other physiological effects associated with these drugs.[19]

Conclusion

The synthesis of N-aryl piperidin-4-ones has a rich history, evolving from classical condensation reactions to highly efficient and versatile modern cross-coupling and multicomponent strategies. The choice of synthetic route is dictated by factors such as substrate availability, desired substitution patterns, and scalability. The continued importance of this scaffold in medicinal chemistry ensures that the development of novel and improved synthetic methodologies will remain an active area of research. This guide provides a foundational understanding of the key synthetic approaches, enabling researchers to make informed decisions in their own synthetic endeavors.

References

An In-Depth Technical Guide to the Safe Handling of 1-(2-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available safety data for similar chemical structures. It is not a substitute for a formal Safety Data Sheet (SDS) specific to 1-(2-Fluorophenyl)piperidin-4-one. Always consult the specific SDS provided by the supplier before handling this chemical and perform a thorough risk assessment for your specific laboratory procedures.

Hazard Identification and Classification

This compound and its analogs are potent chemical compounds that require careful handling to minimize exposure risks. Based on data from structurally related compounds, this substance should be treated as hazardous.[1][2] The primary hazards include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][2]

GHS Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280[1]

  • Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362+P364[1]

  • Storage: P403+P233, P405[1]

  • Disposal: P501[1]

Quantitative Data Summary

The following tables summarize key quantitative data extrapolated from related chemical compounds. This data should be used as a guideline for risk assessment.

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₁₁H₁₂FNO N/A
Appearance Off-white to solid (Expected) [3]
Water Solubility Likely soluble [1]
Reactivity Vapors may form explosive mixtures with air.

| Thermal Decomposition | Can lead to the release of irritating gases and vapors.[1] |[1] |

Table 2: Toxicological Information

Metric Value Remarks Source
Acute Oral Toxicity Category 4 (Harmful if swallowed).[2] Based on similar compounds.[2] [2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation).[2] Based on similar compounds.[2] [2]
Eye Damage/Irritation Category 2 (Causes serious eye irritation).[2] Based on similar compounds.[2] [2]

| STOT-Single Exposure | Category 3 (May cause respiratory irritation).[2] | Based on similar compounds.[2] |[2] |

Experimental Protocols: Safety and Handling

Adherence to strict experimental protocols is essential to ensure personnel safety and prevent environmental contamination.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.[5] All disposable PPE should be considered hazardous waste.[5]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6] A face shield may be required for splash-prone procedures.[5]

  • Skin Protection:

    • Gloves: Wear disposable nitrile gloves; double-gloving is recommended.[5] Gloves must be inspected before use and changed frequently, especially if contaminated.[2]

    • Lab Coat/Gown: A long-sleeved lab coat or a disposable gown that closes in the back is required to prevent skin contact and contamination of personal clothing.[5]

  • Respiratory Protection: For operations that may generate significant dust or aerosols where a fume hood is not feasible, a properly fit-tested N95 respirator (or higher) is the minimum requirement.[5]

Safe Handling and Hygiene
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in laboratory areas.[1]

  • Wash hands thoroughly after handling the substance and before leaving the laboratory.

  • Immediately change any contaminated clothing.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store locked up in an area accessible only to authorized personnel.

  • Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Contaminated packaging should be treated as the substance itself and disposed of as unused product.[2]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

First Aid Measures

Always show the Safety Data Sheet to attending medical personnel.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration.[3] Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[1]

  • If Swallowed: Rinse mouth with water.[7] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] Never give anything by mouth to an unconscious person.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][9]

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[2] Ensure adequate ventilation.[1] Wear the appropriate level of PPE as described in Section 3.2. Avoid breathing dust and prevent contact with the substance.[2]

  • Environmental Precautions: Do not let the product enter drains or waterways.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][3]

Mandatory Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

RiskAssessmentWorkflow cluster_plan Planning & Assessment cluster_control Implementation of Controls cluster_action Operation & Review start Start: Handling This compound identify Identify Hazards (SDS, Literature) start->identify assess Assess Risks (Exposure, Severity) identify->assess engineering Engineering Controls (Fume Hood, Ventilation) assess->engineering ppe Administrative & PPE (SOPs, Training, Gloves, Goggles) engineering->ppe proceed Proceed with Experiment ppe->proceed review Review & Update Protocol proceed->review review->start Continuous Improvement

Caption: Risk assessment and control workflow for handling hazardous chemicals.

FirstAidProtocol cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event in_action1 Move to Fresh Air exposure->in_action1 Inhaled skin_action1 Remove Contaminated Clothing exposure->skin_action1 Skin eye_action1 Rinse with Water (15 min) exposure->eye_action1 Eyes ing_action1 Rinse Mouth exposure->ing_action1 Swallowed in_action2 Keep Comfortable in_action1->in_action2 medical Seek Immediate Medical Attention in_action2->medical skin_action2 Wash with Soap & Water (15 min) skin_action1->skin_action2 skin_action2->medical eye_action2 Remove Contact Lenses eye_action1->eye_action2 eye_action2->medical ing_action2 DO NOT Induce Vomiting ing_action1->ing_action2 ing_action2->medical

Caption: Emergency first aid response protocol following chemical exposure.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 1-(2-Fluorophenyl)piperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)piperidin-4-one is a key building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. The piperidin-4-one scaffold itself is a well-established pharmacophore, known to be a versatile intermediate in the creation of molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) applications. The introduction of a 2-fluorophenyl group at the N1 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making this particular scaffold of high interest for modern drug discovery programs.

This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of potential therapeutic agents. Detailed experimental protocols, quantitative biological data, and visual diagrams of relevant pathways and workflows are presented to guide researchers in this field.

Key Applications in Drug Discovery

The 1-(2-fluorophenyl)piperidine and the closely related 1-(2-fluorophenyl)piperazine moieties are integral to the design of novel therapeutic agents. These structures have been successfully incorporated into molecules targeting a variety of biological pathways, demonstrating their potential in treating complex diseases.

Anticancer Agents: BCL2 Inhibitors

A significant application of the 1-(2-fluorophenyl)piperazine scaffold, a close structural analog of this compound, is in the development of B-cell lymphoma 2 (BCL2) inhibitors.[1] BCL2 is a key anti-apoptotic protein, and its inhibition is a promising strategy in cancer therapy to induce programmed cell death in malignant cells.

A series of novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives have been synthesized and evaluated for their potential as BCL2 inhibitors.[1] Several of these compounds exhibited moderate to high cytotoxic activity against the MDA-MB-231 breast cancer cell line.[1]

Compound IDStructureIC50 (µM) against MDA-MB-231 Cells
3e Sulfamethoxazole derivative16.98
6b 4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide17.33

Data sourced from a study on sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2.[1]

The following diagram illustrates the role of BCL2 in the intrinsic apoptosis pathway and how its inhibition by compounds derived from scaffolds like 1-(2-fluorophenyl)piperazine can promote cancer cell death.

BCL2_Inhibition_Pathway cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway cluster_1 Regulation by BCL2 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis BCL2 BCL2 BCL2->Bax_Bak Inhibits BCL2_Inhibitor BCL2 Inhibitor (e.g., Compound 6b) BCL2_Inhibitor->BCL2 Inhibits

BCL2-mediated apoptosis and its inhibition.
Central Nervous System (CNS) Agents

The piperidine and piperazine scaffolds are prevalent in drugs targeting the central nervous system. Derivatives of phenylpiperazines have been investigated for their anxiolytic and skeletal muscle relaxant activities, with some compounds showing potent effects.[2] While specific examples starting from this compound are not detailed in the provided search results, the general applicability of this scaffold suggests its potential in the development of novel CNS agents.

Antimicrobial Agents

Piperidin-4-one derivatives have been explored for their potential as antimicrobial agents.[3] The core structure can be modified to interact with various microbial targets, offering a template for the development of new antibacterial and antifungal compounds.[3]

Experimental Protocols

The following protocols are representative examples of synthetic transformations that can be applied to this compound and its derivatives, based on methodologies reported for analogous structures.

Protocol 1: Synthesis of a Carbothioamide Derivative (Analogous to Compound 6b)

This protocol describes a general procedure for the synthesis of a carbothioamide derivative from a 1-(2-fluorophenyl)piperazine, which can be adapted from this compound via reduction and subsequent reactions.

Materials:

  • 1-(2-fluorophenyl)piperazine (or a suitable amine derivative of this compound)

  • Aryl isothiocyanate (e.g., 4-fluorophenyl isothiocyanate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Stirring apparatus

  • Reaction vessel with reflux condenser

Procedure:

  • Dissolve 1-(2-fluorophenyl)piperazine (1.0 eq) in the anhydrous solvent in the reaction vessel.

  • Add the aryl isothiocyanate (1.0-1.2 eq) to the solution at room temperature with stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure carbothioamide derivative.

This is a generalized protocol; specific reaction conditions may need to be optimized.

Synthesis_Workflow Start Start Reactants Dissolve 1-(2-fluorophenyl)piperazine and aryl isothiocyanate in solvent Start->Reactants Reaction Stir at room temperature or reflux for several hours Reactants->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Remove solvent under reduced pressure Monitoring->Workup Complete Purification Purify by recrystallization or column chromatography Workup->Purification Product Pure Carbothioamide Derivative Purification->Product End End Product->End

General workflow for carbothioamide synthesis.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation

This protocol outlines the general steps for assessing the cytotoxic effects of synthesized compounds on a cancer cell line, such as MDA-MB-231.

Materials:

  • Synthesized compounds

  • MDA-MB-231 breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates at a density of approximately 1.5 x 10^4 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a range from µM to mM) and a vehicle control (e.g., DMSO).

  • Incubate the treated cells for a specified period (e.g., 24 or 48 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 24 hours Cell_Seeding->Incubation_1 Treatment Treat cells with compounds and vehicle control Incubation_1->Treatment Incubation_2 Incubate for 24-48 hours Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours MTT_Addition->Incubation_3 Formazan_Solubilization Dissolve formazan crystals with DMSO Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure absorbance with a microplate reader Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for determining in vitro cytotoxicity.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential. Its utility in generating derivatives with promising anticancer, CNS, and antimicrobial activities underscores its importance in contemporary medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space accessible from this scaffold and to develop new and effective therapeutic agents. Further investigation into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully exploit the potential of this privileged structure.

References

Synthesis of Novel CNS Drug Candidates from 1-(2-Fluorophenyl)piperidin-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potential Central Nervous System (CNS) drug candidates utilizing 1-(2-Fluorophenyl)piperidin-4-one as a versatile starting material. The following sections outline synthetic strategies, experimental procedures, and expected quantitative data for the development of novel compounds targeting key CNS receptors, such as dopamine D2 and D4 receptors, and sigma-1 receptors.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in approved CNS drugs.[1] The starting material, this compound, offers a strategic entry point for creating diverse libraries of compounds for CNS drug discovery. The presence of the 2-fluorophenyl group can influence metabolic stability and receptor binding interactions. This document details the synthesis of two classes of potential CNS drug candidates: N-substituted piperidine derivatives via reductive amination and N-alkylation, and spiropiperidine derivatives.

Synthesis of N-Substituted Piperidine Derivatives

A primary route for derivatizing this compound is through reductive amination to introduce a variety of amine-containing side chains, followed by further modifications. This approach is instrumental in synthesizing potent dopamine D2 and D4 receptor antagonists.

General Scheme for Reductive Amination and N-Alkylation

The synthesis begins with the reductive amination of this compound with a suitable primary amine to yield an intermediate secondary amine. This intermediate can then be further functionalized, for example, by N-alkylation to introduce moieties known to interact with CNS targets.

G start This compound step1 Reductive Amination (Primary Amine, NaBH(OAc)3) start->step1 intermediate N-Alkyl-1-(2-fluorophenyl)piperidin-4-amine step1->intermediate step2 N-Alkylation (Alkyl Halide, Base) intermediate->step2 product Final CNS Drug Candidate step2->product

Caption: Synthetic workflow for N-substituted piperidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-1-(2-fluorophenyl)piperidin-4-amine

This protocol describes the reductive amination of this compound with benzylamine.

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq) and glacial acetic acid (1.0 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation for Dopamine D4 Receptor Antagonist Synthesis

This protocol describes the N-alkylation of a piperidine intermediate with a chloroethyl-substituted heterocycle, a common motif in antipsychotic drugs like Risperidone.[2][3]

  • Reaction Setup: To a solution of the secondary amine intermediate (e.g., from Protocol 1) (1.0 eq) in acetonitrile, add 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 16-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the final product.

Quantitative Data for Analogous Dopamine Receptor Ligands

The following table summarizes the binding affinities of representative piperidine-based dopamine receptor ligands synthesized through similar methodologies.

Compound IDR GroupD2 Receptor Ki (nM)D4 Receptor Ki (nM)Reference
1 4-Fluorobenzyl152.5[4]
2 3,4-Difluorobenzyl81.8[4]
3 4-Cyanobenzyl223.1[5]
4 2-Methylbenzyl4537[5]

Synthesis of Spiropiperidine Derivatives

Spiropiperidines are of growing interest in CNS drug discovery due to their three-dimensional nature which can lead to improved selectivity and physicochemical properties. This compound is an excellent precursor for the synthesis of 4-spiropiperidine structures.

General Scheme for Spirocycle Formation

A common strategy for the synthesis of spiropiperidines involves the reaction of the piperidin-4-one with a suitable binucleophilic reagent to construct the spirocyclic ring system.

G start This compound step1 Reaction with Binucleophile (e.g., Amino alcohol) start->step1 intermediate Spiro-oxazolidine Intermediate step1->intermediate step2 Further Elaboration (Optional) intermediate->step2 product Spiropiperidine CNS Candidate step2->product

Caption: Synthetic workflow for spiropiperidine derivatives.

Experimental Protocol: Synthesis of a Spiro-oxazolidine Piperidine

This protocol outlines the synthesis of a spiro-oxazolidine derivative, a potential building block for more complex CNS drug candidates.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and 2-aminoethanol (1.2 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Quantitative Data for Analogous Sigma-1 Receptor Ligands

The following table presents the binding affinities for representative piperidine-based sigma-1 receptor modulators, a class of compounds with potential for treating various CNS disorders.

Compound IDR GroupSigma-1 Receptor Ki (nM)Reference
5 4-Methoxybenzyl25[5]
6 4-Chlorobenzyl18[5]
7 Naphthylmethyl12[6]
8 3-Fluorobenzyl30[6]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of potential CNS drug candidates. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug development to explore novel chemical space and develop next-generation therapeutics for neurological and psychiatric disorders. The synthetic routes are adaptable and allow for the introduction of diverse chemical functionalities, enabling the fine-tuning of pharmacological properties.

References

Derivatisierung von 1-(2-Fluorphenyl)piperidin-4-on für SAR-Studien: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise bieten detaillierte Protokolle und Richtlinien für die chemische Derivatisierung von 1-(2-Fluorphenyl)piperidin-4-on. Diese Verbindung dient als vielseitiges Grundgerüst für die Synthese von Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), einem entscheidenden Prozess in der modernen Wirkstoffforschung. Die hier beschriebenen Methoden konzentrieren sich auf Modifikationen am Piperidinring, insbesondere an der 4-Position, um eine Vielfalt von Analoga für das Screening auf biologische Aktivität zu erzeugen.

Einleitung

1-(2-Fluorphenyl)piperidin-4-on ist ein wertvolles Ausgangsmaterial in der medizinischen Chemie. Das Piperidin-Grundgerüst ist in zahlreichen pharmazeutisch aktiven Verbindungen zu finden, und die gezielte Einführung von funktionellen Gruppen ermöglicht die systematische Untersuchung, wie strukturelle Änderungen die biologische Aktivität beeinflussen. Die Modifikationen am Keton an Position 4 und an den benachbarten Methylengruppen sind von besonderem Interesse, um die Interaktionen mit biologischen Zielmolekülen wie Rezeptoren oder Enzymen zu optimieren.

Derivatisierungsstrategien

Die primären Ansätze zur Derivatisierung von 1-(2-Fluorphenyl)piperidin-4-on umfassen die Funktionalisierung der Ketogruppe an Position 4 sowie die Alkylierung an Position 3. Diese Strategien ermöglichen die Einführung einer breiten Palette von Substituenten zur systematischen Untersuchung der Struktur-Wirkungs-Beziehungen.

Derivatisierungsstrategien A 1-(2-Fluorphenyl)piperidin-4-on B Reduktive Aminierung (Position 4) A->B C Wittig-Reaktion (Position 4) A->C D Alkylierung (Position 3) A->D E 4-Amino-Derivate B->E F 4-Alkyliden-Derivate C->F G 3-Alkyl-Derivate D->G

Überblick über die Derivatisierungsstrategien.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die wichtigsten experimentellen Verfahren zur Derivatisierung von 1-(2-Fluorphenyl)piperidin-4-on.

Protokoll 1: Reduktive Aminierung an Position 4

Diese Methode führt eine Aminogruppe an Position 4 des Piperidinrings ein, indem das Keton mit einem primären oder sekundären Amin zu einem Imin oder Enamin umgesetzt wird, das anschließend in situ reduziert wird.

Materialien:

  • 1-(2-Fluorphenyl)piperidin-4-on

  • Gewünschtes primäres oder sekundäres Amin (z. B. Benzylamin)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) oder Natriumcyanoborhydrid (NaBH₃CN)

  • Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)

  • Essigsäure (katalytische Menge)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Vorgehen:

  • Lösen Sie 1-(2-Fluorphenyl)piperidin-4-on (1 Äquiv.) und das gewählte Amin (1,2 Äquiv.) in DCM.

  • Fügen Sie eine katalytische Menge Essigsäure hinzu und rühren Sie die Mischung 1 Stunde bei Raumtemperatur.

  • Fügen Sie langsam und portionsweise Natriumtriacetoxyborhydrid (1,5 Äquiv.) hinzu.

  • Rühren Sie die Reaktionsmischung über Nacht bei Raumtemperatur.

  • Quenchen Sie die Reaktion durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung.

  • Extrahieren Sie die wässrige Phase dreimal mit DCM.

  • Vereinigen Sie die organischen Phasen, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, geeignetes Eluentensystem, z. B. Ethylacetat/Hexan).

Protokoll 2: Wittig-Reaktion an Position 4

Die Wittig-Reaktion wird verwendet, um die Ketogruppe in eine exocyclische Doppelbindung umzuwandeln und so Alkylidenderivate zu erzeugen.

Materialien:

  • 1-(2-Fluorphenyl)piperidin-4-on

  • Geeignetes Phosphoniumsalz (z. B. Methyltriphenylphosphoniumbromid)

  • Starke Base (z. B. n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (KOtBu))

  • Wasserfreies Tetrahydrofuran (THF)

  • Gesättigte Ammoniumchloridlösung (NH₄Cl)

Vorgehen:

  • Suspendieren Sie das Phosphoniumsalz (1,5 Äquiv.) in wasserfreiem THF unter einer inerten Atmosphäre (z. B. Argon).

  • Kühlen Sie die Suspension auf 0 °C und fügen Sie langsam die starke Base (1,4 Äquiv.) hinzu.

  • Lassen Sie die Mischung auf Raumtemperatur erwärmen und rühren Sie sie 1 Stunde, bis sich eine farbige Ylidlösung gebildet hat.

  • Kühlen Sie die Ylidlösung erneut auf 0 °C und fügen Sie eine Lösung von 1-(2-Fluorphenyl)piperidin-4-on (1 Äquiv.) in wasserfreiem THF tropfenweise hinzu.

  • Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.

  • Quenchen Sie die Reaktion durch Zugabe von gesättigter NH₄Cl-Lösung.

  • Extrahieren Sie die Mischung mit Diethylether.

  • Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Protokoll 3: Alkylierung an Position 3

Die α-Alkylierung der Ketogruppe ermöglicht die Einführung von Alkylsubstituenten an der C-3-Position des Piperidinrings.

Materialien:

  • 1-(2-Fluorphenyl)piperidin-4-on

  • Lithiumdiisopropylamid (LDA)

  • Alkylhalogenid (z. B. Iodmethan, Benzylbromid)

  • Wasserfreies Tetrahydrofuran (THF)

  • Gesättigte Ammoniumchloridlösung (NH₄Cl)

Vorgehen:

  • Lösen Sie 1-(2-Fluorphenyl)piperidin-4-on (1 Äquiv.) in wasserfreiem THF und kühlen Sie die Lösung unter inerter Atmosphäre auf -78 °C.

  • Fügen Sie langsam eine frisch zubereitete Lösung von LDA (1,1 Äquiv.) in THF hinzu und rühren Sie die Mischung 1 Stunde bei -78 °C, um das Enolat zu bilden.

  • Fügen Sie das Alkylhalogenid (1,2 Äquiv.) hinzu und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und über Nacht rühren.

  • Quenchen Sie die Reaktion durch Zugabe von gesättigter NH₄Cl-Lösung.

  • Extrahieren Sie die Mischung mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Datenpräsentation für SAR-Studien

Die quantitative Analyse der biologischen Aktivität der synthetisierten Derivate ist für die SAR-Analyse von entscheidender Bedeutung. Die Ergebnisse sollten in einer übersichtlichen Tabelle zusammengefasst werden, um den direkten Vergleich von strukturellen Modifikationen und deren Auswirkungen auf die Aktivität zu ermöglichen.

Tabelle 1: Beispielhafte SAR-Daten für Derivate von 1-(2-Fluorphenyl)piperidin-4-on

VerbindungModifikation an Position R¹ (Position 4)Modifikation an Position R² (Position 3)IC₅₀ (nM) [Zielprotein X]
Ausgangsverbindung =OH1500
Derivat 1a -NH-BenzylH250
Derivat 1b -NH-CyclohexylH450
Derivat 2a =CH₂H800
Derivat 3a =O-CH₃1200
Derivat 3b =O-Benzyl950

Anmerkung: Die hier dargestellten Daten sind hypothetisch und dienen nur zur Veranschaulichung.

Workflow für die Derivatisierung und Analyse

Der gesamte Prozess von der Synthese bis zur biologischen Auswertung folgt einem standardisierten Arbeitsablauf, um reproduzierbare und vergleichbare Ergebnisse zu gewährleisten.

Experimenteller Workflow cluster_0 Synthese & Aufreinigung cluster_1 Charakterisierung cluster_2 Biologische Testung cluster_3 Analyse A Derivatisierungs- reaktion B Aufarbeitung & Extraktion A->B C Säulenchromatographie B->C D Strukturelle Verifizierung (NMR, MS) C->D E In-vitro-Assay (z.B. Enzymhemmung) D->E F Bestimmung der Aktivität (z.B. IC50) E->F G SAR-Analyse F->G

Standard-Workflow von der Synthese zur SAR-Analyse.

Fazit

Die hier vorgestellten Protokolle bieten eine solide Grundlage für die systematische Derivatisierung von 1-(2-Fluorphenyl)piperidin-4-on. Durch die Anwendung dieser Methoden können Forscher effizient Bibliotheken von Analoga erstellen, die für die Identifizierung von Leitstrukturen und die Optimierung von Wirkstoffkandidaten im Rahmen von SAR-Studien unerlässlich sind. Die sorgfältige Dokumentation und tabellarische Aufbereitung der biologischen Daten ist entscheidend für den Erfolg solcher Studien.

Protocol for the N-arylation of Piperidin-4-one with 1-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-arylation of piperidin-4-one with 1-fluoro-2-nitrobenzene is a crucial synthetic transformation that yields 1-(2-nitrophenyl)piperidin-4-one. This product serves as a valuable intermediate in the synthesis of various biologically active molecules. The piperidin-4-one moiety is a common scaffold in medicinal chemistry, known to be present in compounds with a range of pharmacological activities, including anticancer, and anti-HIV properties.[1][2][3] The introduction of the 2-nitrophenyl group provides a handle for further functionalization, such as reduction of the nitro group to an amine, which can then be elaborated into more complex structures.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group on the benzene ring activates the ipso-carbon, making it susceptible to nucleophilic attack by the secondary amine of piperidin-4-one. The fluoride atom is an excellent leaving group in this context. The choice of a polar aprotic solvent helps to solvate the intermediates and facilitate the reaction. A base is required to deprotonate the piperidin-4-one, thereby increasing its nucleophilicity.

Experimental Protocol

This protocol details the synthesis of 1-(2-nitrophenyl)piperidin-4-one from piperidin-4-one and 1-fluoro-2-nitrobenzene.

Materials:

  • Piperidin-4-one hydrochloride

  • 1-Fluoro-2-nitrobenzene

  • Potassium carbonate (K2CO3) or Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • Preparation of Piperidin-4-one Free Base (if starting from hydrochloride):

    • If using piperidin-4-one hydrochloride, it must be converted to the free base. In a round-bottom flask, dissolve piperidin-4-one hydrochloride (1.0 eq) in a suitable solvent like chloroform.

    • Add triethylamine (2.1-3.0 eq) and stir the mixture at room temperature for 30 minutes.

  • N-arylation Reaction:

    • To the flask containing the piperidin-4-one free base, or to a new flask with piperidin-4-one (1.0 eq), add a polar aprotic solvent such as DMSO or DMF.

    • Add the base, such as potassium carbonate (1.5-2.0 eq).

    • Add 1-fluoro-2-nitrobenzene (1.0-1.2 eq) to the reaction mixture.

    • Equip the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent like isopropyl alcohol to afford the pure 1-(2-nitrophenyl)piperidin-4-one.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-arylation of piperidin-4-one and related secondary amines with fluoronitrobenzenes, based on literature precedents.

AmineAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine1-Fluoro-4-nitrobenzeneK2CO3DMSO909100[4]
Piperidin-4-one HCl3,4,5-TrifluoronitrobenzeneTriethylamineChloroform65-70897
Piperidine1,4-Dimethoxy-2,5-dinitrobenzene-Piperidine (reflux)reflux276[5]

Visualizations

Reaction Scheme

ReactionScheme N-arylation of Piperidin-4-one Piperidin4one Piperidin-4-one Product 1-(2-Nitrophenyl)piperidin-4-one Piperidin4one->Product Base (e.g., K2CO3) Solvent (e.g., DMSO) 80-90°C Fluoronitrobenzene 1-Fluoro-2-nitrobenzene Fluoronitrobenzene->Product

Caption: Overall reaction for the N-arylation of piperidin-4-one.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Piperidin-4-one, 1-Fluoro-2-nitrobenzene, Base, and Solvent start->reagents heat Heat to 80-90°C (8-12 hours) reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Pour into water and extract with EtOAc cool->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 and concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end Pure Product purify->end

Caption: A generalized workflow for the synthesis of 1-(2-nitrophenyl)piperidin-4-one.

Putative Signaling Pathway Involvement

While a specific signaling pathway for 1-(2-nitrophenyl)piperidin-4-one is not yet elucidated in the public domain, the broader class of N-aryl piperidin-4-one derivatives has been investigated for various therapeutic applications, suggesting potential interactions with multiple biological targets. For instance, many CNS agents, including antidepressants and antipsychotics, feature the N-aryl-4-piperidone scaffold.[4] Furthermore, derivatives of piperidin-4-one have shown promise as anticancer agents, which could imply interference with cell signaling pathways crucial for cancer cell proliferation and survival, such as kinase signaling pathways or apoptosis regulation.

Signaling Hypothetical Signaling Interaction Compound 1-(2-Nitrophenyl)piperidin-4-one Derivative Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Binds to/Modulates Pathway Signaling Pathway (e.g., Proliferation, Apoptosis) Target->Pathway Regulates Response Cellular Response (e.g., Decreased Proliferation, Induction of Apoptosis) Pathway->Response Leads to

Caption: Hypothetical interaction of a 1-(2-nitrophenyl)piperidin-4-one derivative with a cellular signaling pathway.

References

Application of 1-(2-Fluorophenyl)piperidin-4-one in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-ANT-001

Introduction

The emergence of multidrug-resistant pathogenic microorganisms constitutes a significant global health threat, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. Specifically, derivatives of piperidin-4-one have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the piperidin-4-one core allows for the synthesis of diverse heterocyclic systems with potent and selective biological activities.

This application note details the utility of 1-(2-fluorophenyl)piperidin-4-one as a versatile starting material for the synthesis of novel spiro-heterocyclic compounds with potential antimicrobial activity. The presence of the 2-fluorophenyl substituent on the piperidine nitrogen can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their efficacy and metabolic stability.

Herein, we provide a detailed protocol for a two-step synthesis of spiro-pyrrolidine-oxindole derivatives starting from this compound. This synthetic strategy involves an initial Knoevenagel condensation to form a key α,β-unsaturated ketone intermediate, followed by a 1,3-dipolar cycloaddition reaction. Furthermore, we present a summary of the antimicrobial activity of analogous compounds as reported in the literature, providing a rationale for the exploration of this chemical space for the discovery of new antimicrobial agents.

Key Synthetic Strategy: Synthesis of Spiro-pyrrolidine-oxindole Derivatives

The central synthetic approach involves a multi-component reaction that efficiently generates molecular complexity from simple starting materials. The overall workflow is depicted below.

G A This compound C Knoevenagel Condensation A->C B Aromatic Aldehyde B->C D (E)-3-Aryl-1-(2-fluorophenyl)piperidin-4-ylidene-ethanone (α,β-Unsaturated Ketone Intermediate) C->D G 1,3-Dipolar Cycloaddition D->G E Isatin E->G F Sarcosine F->G H Spiro-pyrrolidine-oxindole Derivative G->H

Caption: Synthetic workflow for spiro-pyrrolidine-oxindole derivatives.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-Aryl-1-(2-fluorophenyl)piperidin-4-ylidene-ethanone (Intermediate)

This protocol is adapted from the synthesis of analogous Knoevenagel adducts.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for neutralization)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and the substituted aromatic aldehyde (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of piperidine (0.5 mL) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid to a pH of approximately 6.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure (E)-3-aryl-1-(2-fluorophenyl)piperidin-4-ylidene-ethanone.

Protocol 2: Synthesis of Spiro-pyrrolidine-oxindole Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a one-pot, three-component reaction.[1]

Materials:

  • (E)-3-Aryl-1-(2-fluorophenyl)piperidin-4-ylidene-ethanone (from Protocol 1)

  • Isatin (or N-substituted isatin)

  • Sarcosine

  • Methanol

  • Reflux apparatus

Procedure:

  • To a solution of (E)-3-aryl-1-(2-fluorophenyl)piperidin-4-ylidene-ethanone (1 mmol) in methanol (20 mL), add isatin (1 mmol) and sarcosine (1 mmol).

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to yield the desired spiro-pyrrolidine-oxindole derivative.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

G cluster_prep Intermediate Preparation cluster_cyclo 1,3-Dipolar Cycloaddition start_prep Start: Dissolve Reactants reflux_prep Reflux with Catalyst start_prep->reflux_prep Add piperidine cool_prep Cool to Room Temperature reflux_prep->cool_prep precipitate_prep Precipitate in Acidified Ice Water cool_prep->precipitate_prep filter_prep Filter and Dry precipitate_prep->filter_prep recrystallize Recrystallize filter_prep->recrystallize end_prep Intermediate Product recrystallize->end_prep start_cyclo Start: Combine Intermediate, Isatin, Sarcosine reflux_cyclo Reflux in Methanol start_cyclo->reflux_cyclo cool_cyclo Cool to Room Temperature reflux_cyclo->cool_cyclo filter_cyclo Filter and Dry cool_cyclo->filter_cyclo purify_cyclo Purify (optional) filter_cyclo->purify_cyclo end_cyclo Final Spiro Product purify_cyclo->end_cyclo

Caption: Detailed experimental workflow for antimicrobial agent synthesis.

Antimicrobial Activity of Analogous Spiro-Piperidinone Derivatives

The antimicrobial activity of newly synthesized compounds is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The following table summarizes the antimicrobial activity of some spiro-pyrrolidine-oxindole derivatives analogous to those that would be synthesized using the protocols above.

Compound IDRArS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
6c H4-Cl-C₆H₄12.56.25255012.525
8b H4-F-C₆H₄12.512.525502550
8e H4-NO₂-C₆H₄12.56.2512.52512.525
8g H4-Cl-C₆H₄6.2512.512.5256.2512.5
Ciprofloxacin --12.56.256.2512.5--
Amphotericin B ------6.2512.5

Data adapted from reference[1]. Compound numbering corresponds to the cited reference.

Putative Mechanism of Action

The precise mechanism of action for this class of compounds is not yet fully elucidated. However, the spiro-oxindole scaffold is known to interact with various biological targets. Some proposed mechanisms for antimicrobial spiro-oxindoles include:

  • Inhibition of Bacterial Cell Division: Some spiro-oxindole derivatives have been shown to inhibit FtsZ, a key protein in bacterial cell division.

  • DNA Gyrase Inhibition: The oxindole core can mimic the binding of quinolones to DNA gyrase, an essential bacterial enzyme involved in DNA replication.

  • Membrane Disruption: The lipophilic nature of these compounds may facilitate their interaction with and disruption of the bacterial cell membrane.

Further studies, such as molecular docking and enzymatic assays, would be necessary to elucidate the specific mechanism of action for derivatives of this compound.

G cluster_targets Potential Bacterial Targets cluster_effects Resulting Antimicrobial Effects Compound Spiro-pyrrolidine-oxindole Derivative FtsZ FtsZ Protein Compound->FtsZ Gyrase DNA Gyrase Compound->Gyrase Membrane Cell Membrane Compound->Membrane CellDivision Inhibition of Cell Division FtsZ->CellDivision DNARep Inhibition of DNA Replication Gyrase->DNARep MembraneDisrupt Membrane Disruption Membrane->MembraneDisrupt

Caption: Putative mechanisms of antimicrobial action.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel spiro-heterocyclic compounds with potential antimicrobial activity. The synthetic protocols provided herein are robust and allow for the generation of a library of diverse compounds for antimicrobial screening. The antimicrobial data from analogous compounds suggest that this chemical class is a promising area for the discovery of new antimicrobial agents. Future work should focus on the synthesis and screening of a focused library of derivatives of this compound and the elucidation of their specific mechanism of action.

References

Application Notes and Protocols for High-Throughput Screening of 1-(2-Fluorophenyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1-(2-Fluorophenyl)piperidin-4-one derivatives. This class of compounds holds significant potential for therapeutic applications, and the following guidelines are designed to facilitate the efficient identification of lead compounds for drug discovery programs.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. Its structural features allow for diverse chemical modifications, making it an attractive starting point for the generation of compound libraries targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large numbers of these derivatives to identify compounds with desired biological activity.[1][2] This document outlines strategies and protocols for cell-based and biochemical HTS campaigns tailored for this compound class.

Data Presentation: Screening of 1-(2-Fluorophenyl)piperazine Analogs for Anticancer Activity

While specific HTS data for this compound derivatives is not publicly available, the following table summarizes the cytotoxic activity of closely related 1-(2-fluorophenyl) piperazine derivatives against the MDA-MB-231 breast cancer cell line, as determined by an MTT assay.[3] This data serves as a reference for the potential anticancer activity of this structural class.

Compound IDStructureIC50 (µM)[3]
3e Novel sulfamethoxazole derivative with 1-(2-fluorophenyl) piperazine16.98
6b Novel sulfamethoxazole derivative with 1-(2-fluorophenyl) piperazine17.33

Experimental Protocols

Cell-Based High-Throughput Screening for Anticancer Activity (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well or 384-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add the diluted compounds to the cell plates. Include wells with vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each active compound using a suitable data analysis software.

Biochemical High-Throughput Screening: Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic fluorescence-based assay to screen for inhibitors of a specific protein kinase.

Materials:

  • Purified target kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound derivative library dissolved in DMSO

  • Fluorescence-based kinase activity detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™, or similar)

  • 384-well low-volume white or black plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 20-40 nL) of the this compound derivatives from the library plates into the assay plates using an acoustic liquid handler or pin tool.

  • Enzyme Addition: Add the target kinase diluted in kinase assay buffer to all wells.

  • Pre-incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP in kinase assay buffer to all wells.

  • Reaction Incubation: Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature or 30°C.

  • Detection: Stop the reaction and detect the kinase activity by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound relative to the vehicle control. Determine the IC50 values for active compounds.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Library This compound Derivative Library Assay_Plates Assay Plate Preparation (384-well) Compound_Library->Assay_Plates Dispensing Compound Dispensing (Acoustic/Pin Tool) Assay_Plates->Dispensing Cell_Culture Cell Culture / Reagent Preparation Cell_Culture->Assay_Plates Reagent_Addition Reagent Addition (Enzyme/Cells) Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Processing Data Processing (% Inhibition) Detection->Data_Processing Hit_Identification Hit Identification (IC50 Determination) Data_Processing->Hit_Identification Hit_Validation Hit Validation (Dose-Response) Hit_Identification->Hit_Validation SAR_Analysis Structure-Activity Relationship (SAR) Hit_Validation->SAR_Analysis Signaling_Pathway_Example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Target G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation/Inhibition Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Derivative This compound Derivative (Ligand) Derivative->GPCR Binding & Modulation

References

Application Notes and Protocols for the Quantification of 1-(2-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-(2-Fluorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established analytical techniques for structurally related piperidine and piperazine derivatives and are intended to serve as a comprehensive guide for method development and validation.

Overview of Analytical Techniques

The quantification of this compound can be achieved using several robust and reliable analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. The most common and effective methods include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective technique suitable for routine analysis and quality control.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds, often requiring derivatization for polar analytes.

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes the key quantitative parameters for the proposed analytical methods. These values are based on typical performance characteristics observed for similar compounds and should be validated for the specific application.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 0.1 - 100 µg/mL0.05 - 50 ng/mL1 - 500 ng/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.01 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 ng/mL~1 ng/mL
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

3.1.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the diluent to fall within the calibration range (e.g., 10 µg/mL).

3.1.2. Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 30:70 v/v A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

3.1.3. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound in complex matrices.

3.2.1. Sample Preparation

For biological matrices (e.g., plasma, urine), a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) is necessary.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. LC-MS/MS Conditions

ParameterValue
LC Column C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient to ensure separation (e.g., 5% to 95% B over 5 min)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor ion → Product ion (To be determined by infusion of a standard solution)

3.2.3. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis precipitate Protein Precipitation centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify

Caption: LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound, potentially after derivatization to improve volatility and chromatographic performance.

3.3.1. Sample Preparation and Derivatization

  • Extract the analyte from the sample matrix using liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) under basic conditions.

  • Evaporate the organic extract to dryness.

  • For derivatization (optional but recommended), add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form a more volatile derivative.

3.3.2. GC-MS Conditions

ParameterValue
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250°C
Oven Temperature Program Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap
Scan Range 50 - 500 m/z or Selected Ion Monitoring (SIM)

3.3.3. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis extract Liquid-Liquid Extraction evaporate Evaporation extract->evaporate derivatize Derivatization (Optional) evaporate->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometric Detection ionize->detect quantify Quantification detect->quantify

Caption: GC-MS analysis workflow for this compound.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods described in this document provide a comprehensive framework for the quantification of this compound. The selection of the most appropriate technique will be dictated by the specific analytical challenge. Proper method validation is crucial to ensure the generation of reliable and accurate data in research, development, and quality control settings.

Application Note: HPLC-MS Analysis of 1-(2-Fluorophenyl)piperidin-4-one Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Fluorophenyl)piperidin-4-one is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of its synthesis and identifying potential impurities is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of complex reaction mixtures.[1][2] This application note describes a robust HPLC-MS method for the qualitative and quantitative analysis of this compound and its related impurities from a typical reaction mixture.

The developed method is suitable for in-process control during synthesis, as well as for the final purity assessment of the isolated product. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for the accurate identification and quantification of the target compound and its potential byproducts.

Experimental Protocols

Sample Preparation

A representative sample is taken from the reaction mixture for analysis.

  • Quenching: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by diluting it 1:10 in a mixture of acetonitrile and water (50:50 v/v).

  • Dilution: Further dilute the quenched sample to a final concentration of approximately 10-50 µg/mL with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The dilution factor may need to be optimized based on the concentration of the reaction mixture.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]

HPLC Method

Instrumentation: Agilent 1290 Infinity II LC System or equivalent.

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 254 nm
Mass Spectrometry Method

Instrumentation: Agilent 6550 iFunnel Q-TOF LC/MS or equivalent.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 12 L/min
Capillary Voltage 3500 V
Nozzle Voltage 500 V
Fragmentor 175 V
Skimmer 65 V
Mass Range m/z 50 - 1000
Acquisition Mode MS1 (Full Scan) and Targeted MS/MS

Data Presentation

The following table summarizes the expected retention times and mass-to-charge ratios for the main product and potential impurities in a hypothetical reaction mixture for the synthesis of this compound.

Compound NameExpected Retention Time (min)[M+H]⁺ (m/z)Notes
2-Fluoroaniline2.5112.05Starting Material
Piperidin-4-one1.8100.08Starting Material
This compound 5.2 194.10 Product
Bis-(2-Fluorophenyl)amine7.8206.08Potential Byproduct
N,N-bis(2-fluorophenyl)piperidin-4-one8.5304.14Potential Byproduct

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS analysis of the reaction mixture.

Caption: Workflow for HPLC-MS Analysis.

Logical Relationship of Analytes

This diagram shows the logical relationship between the starting materials, the main product, and potential byproducts in a hypothetical synthesis.

Caption: Analyte Relationship Map.

Conclusion

The HPLC-MS method detailed in this application note provides a reliable and efficient means for the analysis of this compound reaction mixtures. The high resolution of the HPLC separation combined with the specificity of mass spectrometric detection allows for the confident identification and quantification of the target compound and its impurities.[1] This method can be readily implemented in a quality control or research and development setting to support the synthesis and production of high-purity pharmaceutical intermediates.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-(2-Fluorophenyl)piperidin-4-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Fluorophenyl)piperidin-4-one is a key intermediate in the synthesis of various biologically active molecules, making it a compound of significant interest in pharmaceutical research and development. The piperidine scaffold is a prevalent structural motif in many marketed drugs. Specifically, N-aryl piperidin-4-ones are crucial building blocks for compounds targeting the central nervous system, including antipsychotics and analgesics. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins.

For preclinical studies, a reliable and scalable synthetic route is paramount to ensure a consistent supply of high-purity material. This document outlines a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible process suitable for producing kilogram quantities required for toxicological and pharmacological evaluation. The described method is based on the widely utilized Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2][3] This approach is favored in pharmaceutical manufacturing for its broad substrate scope, functional group tolerance, and generally high yields.[4][5]

Synthetic Pathway

The synthesis of this compound is achieved via a palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2-fluorobenzene with piperidin-4-one.

Synthetic_Pathway 1-bromo-2-fluorobenzene 1-bromo-2-fluorobenzene reagents + 1-bromo-2-fluorobenzene->reagents piperidin-4-one piperidin-4-one piperidin-4-one->reagents product This compound conditions Pd catalyst Ligand, Base Solvent, Heat conditions->product Experimental_Workflow cluster_prep Piperidin-4-one Free Base Preparation cluster_reaction Buchwald-Hartwig Amination cluster_workup Work-up and Isolation cluster_purification Purification prep1 Dissolve piperidin-4-one HCl in water prep2 Basify with NaOH to pH 12-13 prep1->prep2 prep3 Extract with Dichloromethane prep2->prep3 prep4 Dry and Concentrate prep3->prep4 react1 Charge reactor with reagents and solvent prep4->react1 react2 Nitrogen purge react1->react2 react3 Heat to 100-110 °C react2->react3 react4 Monitor by HPLC react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Aqueous wash workup1->workup2 workup3 Brine wash workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Crystallize from isopropanol workup4->purify1 purify2 Filter and wash with cold isopropanol purify1->purify2 purify3 Dry under vacuum purify2->purify3 final_product final_product purify3->final_product Final Product: This compound

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(2-Fluorophenyl)piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-(2-Fluorophenyl)piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). The choice between them often depends on the available starting materials, functional group tolerance, and desired reaction conditions.

Q2: Which aryl halide is the best starting material for the Buchwald-Hartwig reaction?

A2: For Buchwald-Hartwig amination, aryl bromides (e.g., 1-bromo-2-fluorobenzene) are frequently used as they offer a good balance of reactivity and stability. Aryl iodides are more reactive but also more expensive and potentially less stable. Aryl chlorides are less reactive and typically require more specialized and active catalyst systems to achieve good yields.

Q3: What is the role of the ligand in the Buchwald-Hartwig reaction?

A3: The ligand is critical for the efficacy of the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential as they stabilize the palladium center, promote the crucial steps of oxidative addition and reductive elimination, and prevent catalyst decomposition, leading to higher yields and faster reaction rates.

Q4: Can I perform the Nucleophilic Aromatic Substitution (SNAr) without a strong electron-withdrawing group on the fluorophenyl ring?

A4: Traditional SNAr reactions benefit from strong electron-withdrawing groups (like a nitro group) to activate the aromatic ring towards nucleophilic attack. However, for substrates like 1,2-difluorobenzene, the reaction can proceed without an additional activating group, as the fluorine atom itself is highly electronegative and can activate the ring sufficiently, especially at elevated temperatures.

Q5: My reaction yield is consistently low. What are the most common causes?

A5: Low yields can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst in Buchwald-Hartwig reactions can be deactivated by oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Impure Reagents: Water or other impurities in the solvent, amine, or aryl halide can poison the catalyst or lead to side reactions. Always use anhydrous, degassed solvents and pure reagents.

  • Suboptimal Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often crucial for deprotonating the piperidinone, making it a more effective nucleophile.[1] Weaker bases may result in slow or incomplete reactions.

  • Incorrect Temperature: Both Buchwald-Hartwig and SNAr reactions often require heating. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can cause decomposition of reactants or catalysts.

Data Presentation

Table 1: Representative Data for Buchwald-Hartwig Amination Optimization

The following table illustrates how variations in catalyst, ligand, and base can influence the yield of N-arylation reactions of piperidines. While this data is based on analogous reactions, it provides a valuable framework for optimizing the synthesis of this compound.

EntryPd Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001892
2Pd₂(dba)₃ (1)SPhos (3)NaOtBu (1.4)Dioxane1002088
3Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1001890
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene1102465
5Pd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.4)Toluene1002475
6Pd₂(dba)₃ (1)NoneNaOtBu (1.4)Toluene10024<5

This is a representative table compiled from general knowledge of Buchwald-Hartwig reactions and is intended for illustrative purposes.

Visualizations

Reaction Pathways

G cluster_0 Buchwald-Hartwig Amination cluster_1 Nucleophilic Aromatic Substitution (SNAr) A 1-Bromo-2-fluorobenzene D This compound A->D B Piperidin-4-one B->D C Pd Catalyst + Ligand Strong Base (e.g., NaOtBu) C->D + E 1,2-Difluorobenzene H This compound E->H F Piperidin-4-one F->H G Base (e.g., K2CO3) High Temperature G->H +

Caption: Primary synthetic routes to this compound.

General Experimental Workflow

G Start Reaction Setup Setup Combine aryl halide, piperidin-4-one, catalyst/ligand (if applicable), and base in an oven-dried flask under inert gas. Start->Setup Solvent Add anhydrous, degassed solvent. Setup->Solvent Reaction Heat mixture to target temperature with vigorous stirring. Solvent->Reaction Monitor Monitor reaction progress via TLC or LC-MS. Reaction->Monitor Workup Cool, quench reaction, and perform aqueous/organic extraction. Monitor->Workup Purify Dry organic layer and concentrate. Purify via column chromatography. Workup->Purify Analyze Characterize final product (NMR, MS, etc.). Purify->Analyze End Pure Product Analyze->End G Start Low or No Yield Check_Reagents Are reagents pure and dry? Is solvent anhydrous & degassed? Start->Check_Reagents Check_Atmosphere Is atmosphere strictly inert (Ar/N2)? Check_Reagents->Check_Atmosphere Yes Fix_Reagents Purify/dry reagents. Use fresh solvent. Check_Reagents->Fix_Reagents No Check_Catalyst Is Pd source/ligand active? (Buchwald-Hartwig) Check_Atmosphere->Check_Catalyst Yes Fix_Atmosphere Improve degassing. Use Schlenk techniques. Check_Atmosphere->Fix_Atmosphere No Check_Conditions Is temperature optimal? Is base strong enough? Check_Catalyst->Check_Conditions Yes Fix_Catalyst Use a pre-catalyst. Screen different ligands. Check_Catalyst->Fix_Catalyst No Fix_Conditions Optimize temperature. Screen stronger bases. Check_Conditions->Fix_Conditions No Success Reaction Optimized Check_Conditions->Success Yes Fix_Reagents->Success Fix_Atmosphere->Success Fix_Catalyst->Success Fix_Conditions->Success

References

Technical Support Center: N-Arylation of Piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the common byproducts and challenges encountered during the N-arylation of piperidin-4-one, a crucial building block in medicinal chemistry.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed during the Buchwald-Hartwig N-arylation of piperidin-4-one?

A1: The most frequently encountered byproducts in the palladium-catalyzed Buchwald-Hartwig amination are primarily derived from side reactions involving the aryl halide and the catalyst. Key byproducts include:

  • Hydrodehalogenated Arene: This is the product where the halogen on your aryl halide is replaced by a hydrogen atom. It arises from a competing reaction pathway where a β-hydride elimination occurs from the palladium-amide intermediate, followed by reductive elimination.[4]

  • Imine Formation: The same β-hydride elimination pathway that produces the hydrodehalogenated arene also generates a corresponding imine from the amine.[4]

  • Products of Ligand Decomposition: Phosphine ligands, especially bulky electron-rich ones used in these reactions, can undergo degradation under certain conditions, leading to impurities that can be difficult to separate.

  • α-Arylation Products: Although less common for the nitrogen coupling, under certain conditions, the reaction can occur at the α-carbon of the ketone, leading to α-aryl piperidin-4-ones.[5][6] This is more prevalent in the arylation of ketones where a strong base is used.[5]

Q2: I'm seeing a significant amount of hydrodehalogenated aryl starting material in my reaction mixture. How can I minimize this side reaction?

A2: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations.[4][7] To minimize it, consider the following adjustments:

  • Optimize Ligand Choice: Sterically hindered biarylphosphine ligands are often designed to promote the desired C-N reductive elimination over β-hydride elimination. Experimenting with different "generations" of Buchwald-Hartwig ligands (e.g., RuPhos, XPhos) can significantly reduce this byproduct.[7]

  • Lower the Reaction Temperature: Higher temperatures can favor the β-hydride elimination pathway. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80°C instead of >100°C) can improve selectivity.[7]

  • Choice of Base: The strength and nature of the base can influence the reaction outcome. While strong bases like NaOtBu are common, their strength can sometimes promote side reactions. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃) might be beneficial.

Q3: My reaction yield is low, and I'm recovering a lot of starting material. What are the likely causes and solutions?

A3: Low conversion can be attributed to several factors related to catalyst activity and reaction conditions.

  • Substrate Reactivity: Electron-deficient or sterically hindered anilines can be less reactive, sometimes leading to the formation of cross-coupled side products instead of the desired N-arylation.[1] In these cases, you may need to screen different catalyst/ligand systems or use more forcing conditions, while carefully monitoring for byproduct formation.

  • Incorrect Base Stoichiometry: Insufficient base will prevent the deprotonation of the amine, which is a key step in the catalytic cycle. Ensure the base is fresh and used in the correct stoichiometric amount.

Q4: I suspect I am getting α-arylation on the piperidinone ring. How can I confirm this and prevent it?

A4: α-Arylation is a known reaction for ketones and can compete with N-arylation.[5][8]

  • Confirmation: The most direct way to confirm this is through detailed characterization of the isolated byproduct using NMR (¹H and ¹³C) and Mass Spectrometry. The NMR spectrum of an α-arylated product will show characteristic shifts for the protons on the piperidinone ring that differ significantly from the N-arylated product.

  • Prevention: This side reaction is driven by the formation of an enolate at the α-carbon. To disfavor this pathway:

    • Use a weaker base (e.g., K₂CO₃, K₃PO₄) that is still strong enough to deprotonate the piperidine nitrogen but less likely to deprotonate the α-carbon.

    • Protect the ketone functionality as a ketal before performing the N-arylation. The ketal can be subsequently removed via hydrolysis to yield the desired product. This is a common and effective strategy.[9]

Q5: Purification is challenging as my desired product and a major byproduct are co-eluting on silica gel. What are some alternative purification strategies?

A5: Co-elution is a common frustration, especially with structurally similar byproducts like hydrodehalogenated starting materials.[7]

  • Vary Chromatography Conditions: Before abandoning chromatography, try a range of solvent systems with different polarities and selectivities (e.g., switching from Ethyl Acetate/Hexanes to Dichloromethane/Methanol or using additives like triethylamine for basic compounds).[7] You can also try different stationary phases, such as alumina or reverse-phase silica.

  • Crystallization: If your product is a solid, attempting to crystallize it from various solvents is a powerful purification technique that can sometimes easily remove stubborn impurities.

  • Acid/Base Extraction: If the basicity of your product and byproduct are different, an aqueous acid wash (e.g., dilute HCl) could selectively protonate and move one of the compounds into the aqueous layer, allowing for separation.

Data Presentation: N-Arylation of Piperidin-4-one Derivatives

The following table summarizes the results from a study on the synthesis of N-aryl-substituted 4-piperidones via an exchange reaction. Note the formation of a cross-coupled side product, particularly with electron-deficient or sterically hindered anilines.[1]

EntryAniline Substituent (R)% Yield of Desired Product% Yield of Side Product
13,4-OCH₂CH₂O990
33,4,5-OCH₃800
63-CN280
102,4-F-3-CN049
113-CN-4-Cl844
152-OPh2030

Table adapted from Tortolani, D. R., & Poss, M. A. (2000). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 2(22), 3559-3561.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of Piperidin-4-one

This protocol is a representative example and may require optimization for specific substrates.

1. Materials:

  • Aryl Halide (1.0 eq)

  • Piperidin-4-one (hydrochloride or free base, 1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 2.1 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

2. Procedure:

  • Reaction Setup: Add the aryl halide, palladium pre-catalyst, and ligand to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the piperidin-4-one, the base, and the anhydrous solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic layer in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-aryl piperidin-4-one.

Visualization of Reaction Pathways

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig N-arylation and the competing pathway that leads to the common hydrodehalogenation byproduct.

Buchwald_Hartwig_Byproducts pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add + Ar-X amide_complex Pd-Amide Complex ox_add->amide_complex + Amine, - HX amide_complex->pd0 Reductive Elimination product N-Aryl Piperidinone (Desired Product) amide_complex->product beta_hydride β-Hydride Elimination amide_complex->beta_hydride Side Reaction beta_hydride->pd0 Reductive Elimination hydrodehalogenated Hydrodehalogenated Arene (Byproduct) beta_hydride->hydrodehalogenated imine Imine (Byproduct) beta_hydride->imine aryl_halide Ar-X aryl_halide->ox_add piperidone Piperidin-4-one + Base piperidone->amide_complex

References

Technical Support Center: Purification of Fluorinated Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated piperidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these valuable molecules. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying fluorinated piperidine compounds?

A1: Researchers often face several key challenges during the purification of fluorinated piperidines:

  • Volatility of Unprotected Compounds: Simple, unprotected fluorinated piperidines can be highly volatile, leading to sample loss during solvent evaporation and handling. A common strategy to mitigate this is the in-situ protection of the piperidine nitrogen with groups like Carbobenzyloxy (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) immediately following synthesis.[1][2][3]

  • Formation of Defluorinated Impurities: A significant challenge arises from the synthetic route, particularly during the hydrogenation of fluoropyridine precursors. This process can lead to hydrodefluorination, resulting in a mixture of the desired fluorinated piperidine and its non-fluorinated counterpart, which can be difficult to separate due to their structural similarity.[1][2][3]

  • Separation of Diastereomers: The synthesis of substituted fluorinated piperidines often yields a mixture of diastereomers. Their similar physicochemical properties necessitate specialized chromatographic techniques for effective separation.[1][3]

  • Poor Peak Shape in Chromatography: The basic nature of the piperidine nitrogen can lead to interactions with acidic silanol groups on standard silica-based chromatography columns, resulting in peak tailing and poor resolution.

Q2: Which purification techniques are most effective for fluorinated piperidine compounds?

A2: The choice of purification technique depends on the specific properties of the compound and the nature of the impurities. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool. Using columns with fluorinated stationary phases can offer unique selectivity for fluorinated compounds.[1] The choice of mobile phase modifiers is also critical for achieving good peak shape and resolution.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying both chiral and achiral basic compounds like fluorinated piperidines. It often provides better resolution and is faster than traditional HPLC.

  • Column Chromatography: Standard column chromatography on silica gel is often used for initial purification, though it may require careful selection of mobile phase modifiers to overcome peak tailing.

  • Crystallization: If the compound is a solid, crystallization can be a highly effective method for achieving high purity, especially for removing trace impurities. Formation of a hydrochloride (HCl) or other salt can often facilitate crystallization.

Q3: I'm observing significant peak tailing for my fluorinated piperidine compound during reverse-phase HPLC. What can I do to improve the peak shape?

A3: Peak tailing for basic compounds like fluorinated piperidines is a common issue in reverse-phase HPLC. Here are several strategies to improve peak shape:

  • Use a Mobile Phase Modifier: Add an acidic modifier to the mobile phase to protonate the piperidine nitrogen and minimize its interaction with residual silanol groups on the column. Common choices include formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%).

  • Choose an Appropriate Column: Employ a column with a stationary phase designed for basic compounds, such as one with low silanol activity or a fluorinated phase.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your fluorinated piperidine. This maintains the compound in its protonated form.

  • Add a Basic Modifier to the Sample: For preparative chromatography, adding a small amount of a stronger base (like diethylamine) to the mobile phase can sometimes improve peak shape for highly basic compounds.

Q4: How can I effectively separate diastereomers of my fluorinated piperidine compound?

A4: The separation of diastereomers often requires optimization of chromatographic conditions. Here are some approaches:

  • Normal-Phase HPLC: This technique can be effective for separating diastereomers due to the different interactions of the isomers with the polar stationary phase.

  • Supercritical Fluid Chromatography (SFC): SFC is particularly well-suited for chiral and diastereomeric separations and often provides superior resolution compared to HPLC.

  • Method Development: Systematically screen different columns (both chiral and achiral) and mobile phase systems to find the optimal conditions for separation.

Q5: My unprotected fluorinated piperidine is volatile, and I'm losing my product during workup. What can I do?

A5: The volatility of unprotected fluorinated piperidines is a known challenge.[1][2][3] The most effective solution is to protect the piperidine nitrogen in-situ immediately after the reaction is complete and before any purification steps. Common protecting groups that render the molecule non-volatile include Cbz and Fmoc. Alternatively, converting the free base to its hydrochloride salt will make it non-volatile and often crystalline.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape in HPLC

This guide provides a systematic approach to addressing common peak shape issues encountered during the HPLC purification of fluorinated piperidine compounds.

DOT Script for Troubleshooting Poor Peak Shape in HPLC

G Troubleshooting Poor Peak Shape in HPLC start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_modifier Is a mobile phase modifier being used? (e.g., 0.1% TFA or Formic Acid) start->check_modifier add_modifier Add 0.1% TFA or Formic Acid to the mobile phase. check_modifier->add_modifier No check_column Is the column suitable for basic compounds? check_modifier->check_column Yes add_modifier->check_column change_column Switch to a column with low silanol activity, a fluorinated phase, or an end-capped column. check_column->change_column No check_ph Is the mobile phase pH >2 units below the compound's pKa? check_column->check_ph Yes change_column->check_ph adjust_ph Adjust mobile phase pH. check_ph->adjust_ph No check_concentration Is the sample concentration too high? check_ph->check_concentration Yes adjust_ph->check_concentration reduce_concentration Reduce sample concentration and injection volume. check_concentration->reduce_concentration Yes end Improved Peak Shape check_concentration->end No reduce_concentration->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

Guide 2: Decision Tree for Selecting a Purification Method

This decision tree will help you choose the most appropriate purification strategy based on the characteristics of your fluorinated piperidine compound and the impurities present.

DOT Script for Purification Method Selection

G Decision Tree for Purification Method Selection start Crude Fluorinated Piperidine Compound is_volatile Is the compound volatile? start->is_volatile protect_or_salt Protect the nitrogen (e.g., Cbz, Fmoc) or form a salt (e.g., HCl). is_volatile->protect_or_salt Yes impurities What is the nature of the major impurities? is_volatile->impurities No protect_or_salt->impurities diastereomers Diastereomers impurities->diastereomers non_fluorinated Non-fluorinated analogues and other byproducts impurities->non_fluorinated sfc Supercritical Fluid Chromatography (SFC) diastereomers->sfc hplc HPLC with fluorinated column or optimized reverse-phase method non_fluorinated->hplc column_chrom Column Chromatography (with modifiers) non_fluorinated->column_chrom is_solid Is the purified compound a solid? sfc->is_solid hplc->is_solid column_chrom->is_solid crystallization Crystallization is_solid->crystallization Yes final_product High Purity Product is_solid->final_product No crystallization->final_product

Caption: Decision tree for purification method selection.

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers for HPLC of a Model Fluorinated Piperidine
Mobile Phase ModifierConcentrationEffect on Peak ShapeEffect on Retention TimeMass Spectrometry Compatibility
None -Significant TailingVariableGood
Formic Acid 0.1% (v/v)GoodMay slightly decreaseExcellent
Trifluoroacetic Acid (TFA) 0.1% (v/v)ExcellentMay slightly increaseCan cause ion suppression
Ammonium Hydroxide 0.1% (v/v)Good (for basic mobile phases)May decreaseGood
Diethylamine (DEA) 0.1-0.2% (v/v)Excellent (for basic compounds)May decreaseUse with caution, can contaminate system

Experimental Protocols

Protocol 1: General Procedure for HPLC Purification of a Fluorinated Piperidine

This protocol provides a starting point for developing an HPLC purification method for a protected fluorinated piperidine derivative.

  • Sample Preparation: Dissolve the crude, protected fluorinated piperidine in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or the initial mobile phase). Filter the sample through a 0.45 µm syringe filter.

  • Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size). A fluorinated stationary phase column can also be screened for improved selectivity.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Develop a gradient based on an initial analytical run. A typical starting gradient could be 10-95% B over 30 minutes.

  • Flow Rate: 5-10 mL/min for a 10 mm ID column.

  • Detection: UV at 214 nm and 254 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis and Work-up: Analyze the collected fractions by analytical LC-MS to determine their purity. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Crystallization of a Fluorinated Piperidine Hydrochloride Salt

This protocol describes a general method for purifying a fluorinated piperidine by crystallization of its hydrochloride salt.

  • Salt Formation: Dissolve the crude fluorinated piperidine free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the solution is acidic (test with pH paper).

  • Induce Crystallization: If a precipitate forms immediately, it may be amorphous. In this case, gently heat the mixture to dissolve the solid and then allow it to cool slowly to room temperature. If no precipitate forms, you can induce crystallization by:

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal of the product.

    • Slowly adding an anti-solvent (a solvent in which the salt is insoluble) until the solution becomes turbid.

  • Crystal Growth: Allow the solution to stand undisturbed at room temperature, followed by further cooling in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove any remaining impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Impurity Sources and Pathways

Understanding the origin of impurities is crucial for developing an effective purification strategy. The following diagram illustrates the common sources of impurities in the synthesis of fluorinated piperidines via the hydrogenation of fluoropyridines.

DOT Script for Impurity Sources

G Sources of Impurities in Fluorinated Piperidine Synthesis start Fluoropyridine Starting Material reaction Hydrogenation Reaction start->reaction product Desired Fluorinated Piperidine reaction->product Desired Pathway defluorinated Defluorinated Piperidine reaction->defluorinated Side Reaction: Hydrodefluorination partially_reduced Partially Reduced Intermediates (e.g., Tetrahydropyridines) reaction->partially_reduced Incomplete Reaction unreacted_sm Unreacted Starting Material reaction->unreacted_sm Incomplete Conversion catalyst Catalyst Residues reaction->catalyst Post-Reaction crude_mixture Crude Reaction Mixture product->crude_mixture defluorinated->crude_mixture partially_reduced->crude_mixture unreacted_sm->crude_mixture catalyst->crude_mixture

Caption: Common sources of impurities in fluorinated piperidine synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Basic Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing when analyzing basic piperidine compounds using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for basic piperidine compounds in reversed-phase HPLC?

The most common cause of peak tailing for basic compounds, including those with a piperidine moiety, is secondary interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] These interactions are a form of ion exchange that leads to multiple retention mechanisms for the same analyte, resulting in a distorted, tailing peak shape.[1][4] Free silanol groups are more acidic and are a major contributor to this issue.[1]

Q2: How does the mobile phase pH affect peak tailing of basic compounds?

Mobile phase pH is a critical factor.[5][6]

  • At mid-range pH (e.g., pH 4-7): Residual silanol groups (pKa ≈ 3.8-4.2) on the silica surface become deprotonated and negatively charged, while basic piperidine compounds are protonated and positively charged.[7] This leads to strong ionic interactions and significant peak tailing.

  • At low pH (e.g., pH < 3): The ionization of silanol groups is suppressed, minimizing the secondary ionic interactions with the protonated basic analyte and thus improving peak shape.[1][8][9]

  • At high pH (e.g., pH > 8): The basic piperidine compound is in its neutral form, which reduces interactions with the now fully ionized silanol surface. However, traditional silica-based columns are not stable at high pH.[6][10] Modern hybrid or polymer-based columns are required for high-pH methods.[11][12]

Q3: What are mobile phase additives, and how can they reduce peak tailing?

Mobile phase additives are compounds added in small concentrations to the mobile phase to improve chromatography. For basic analytes, they primarily work by minimizing silanol interactions.

  • Competing Bases: Additives like triethylamine (TEA) or diethylamine (DEA) are small basic molecules that compete with the analyte for interaction with the active silanol sites.[13][14][15] This effectively masks the silanol groups from the analyte. A typical concentration is around 5-25 mM.[13][16] However, these additives can sometimes shorten column lifetime and may not be suitable for LC-MS due to ion suppression.[13][14]

  • Acidic Modifiers: Using acids like formic acid or trifluoroacetic acid (TFA) at concentrations around 0.1% helps to lower the mobile phase pH, keeping the silanol groups protonated and reducing unwanted ionic interactions.[9][10]

  • Inorganic Salts: Increasing the buffer concentration (e.g., >20 mM phosphate) can increase the ionic strength of the mobile phase, which can also help to mask silanol interactions and improve peak shape.[8][9]

Q4: Can the choice of HPLC column prevent peak tailing for piperidine compounds?

Yes, column selection is a critical strategy for mitigating peak tailing.[4]

  • High-Purity, End-Capped Columns (Type B Silica): Modern columns are made from high-purity silica with a lower content of acidic silanol groups and metal contaminants.[1][12] They are also "end-capped," a process that chemically derivatizes most of the remaining free silanol groups, making them inert.[3][9][14]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded in the long alkyl chain (e.g., C18). This polar group helps to shield the basic analyte from interacting with any residual silanol groups on the silica surface.[14][17]

  • Charged Surface Hybrid (CSH) Columns: These columns possess a low-level positive surface charge that helps to repel protonated basic analytes through electrostatic repulsion, thereby minimizing interactions with the underlying silica and improving peak shape, especially at low pH.[10][14]

  • Hybrid Silica and Polymer-Based Columns: Hybrid particles, which incorporate both silica and organic polymers, offer improved pH stability, allowing for the use of higher pH mobile phases where the basic analyte is neutral.[11][12] Polymer-based columns completely eliminate the issue of silanol interactions.[1]

Q5: Besides column and mobile phase, what other factors can cause peak tailing?

Several other factors can contribute to peak tailing for all compounds, not just basics:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.[4][18] To check for this, dilute the sample and reinject; if the peak shape improves, the column was likely overloaded.

  • Extra-Column Effects: This refers to band broadening that occurs outside of the column. Long or wide-bore tubing, or dead volumes in fittings and connections can cause peaks to tail.[5][18]

  • Column Degradation: A void at the column inlet or a partially blocked frit can disrupt the sample path, leading to peak distortion.[4]

Troubleshooting Guide

If you are experiencing peak tailing with your basic piperidine compounds, follow this systematic troubleshooting guide.

Step 1: Initial Checks & Problem Identification
  • Assess the Scope: Is the tailing observed for all peaks or only for the basic piperidine compounds?

    • All Peaks Tailing: This often points to a system or physical column issue (See Step 5).

    • Only Basic Peaks Tailing: This strongly suggests secondary chemical interactions with the stationary phase. Proceed to Step 2.

  • Review System Suitability: Compare the current chromatogram with historical data. Has the tailing factor gradually worsened over time, or did it appear suddenly? A gradual decline may indicate column aging, while a sudden change could point to a mobile phase preparation error or a system issue.

Step 2: Mobile Phase Optimization
  • Lower the Mobile Phase pH: This is often the most effective first step.

    • Action: Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ≤ 3.[1][10]

    • Rationale: At low pH, silanol groups are protonated (Si-OH), minimizing their ability to interact ionically with the protonated basic analyte.[7][8]

  • Add a Competing Base:

    • Action: If low pH is not sufficient or desirable, add a competing base like triethylamine (TEA) to the mobile phase at a concentration of 10-25 mM.[13][16]

    • Rationale: The competing base will preferentially interact with the active silanol sites, effectively shielding them from your piperidine compound.[13][15]

  • Increase Buffer Concentration:

    • Action: If using a buffer, try increasing its concentration (e.g., from 10 mM to 25-50 mM), ensuring it remains soluble in the mobile phase.[8][9]

    • Rationale: Higher ionic strength can help to mask the charged silanol sites.

Step 3: Column Selection and Care
  • Switch to a Modern Column: If you are using an older column (Type A silica), the best long-term solution is to switch to a column designed for basic compounds.

    • Action: Select a high-purity, end-capped (Type B) silica column, a polar-embedded column, or a hybrid-silica column (e.g., CSH).[14][18]

    • Rationale: These columns have fewer and less active silanol sites, drastically reducing the potential for secondary interactions.

  • Column Flushing:

    • Action: Flush the column with a strong solvent to remove any contaminants that may be causing active sites.

    • Rationale: Strongly retained compounds from previous injections can act as new active sites, contributing to peak tailing.

Step 4: Sample and Injection Considerations
  • Reduce Sample Load:

    • Action: Dilute your sample or reduce the injection volume.[18][19]

    • Rationale: This helps to rule out column overload as the cause of tailing.

  • Check Sample Solvent:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.

    • Rationale: Injecting in a much stronger solvent can cause peak distortion, including tailing.[18]

Step 5: Check for System and Hardware Issues
  • Inspect Fittings and Tubing:

    • Action: Check all connections for leaks or dead volume. Ensure you are using narrow-bore tubing (e.g., 0.005" ID) to minimize extra-column volume.[5][18]

    • Rationale: Poor connections create dead volumes where the sample can diffuse, causing band broadening and tailing.

  • Check for Column Void/Frit Blockage:

    • Action: If all peaks are tailing and backpressure has changed, suspect a physical issue with the column. Try reversing and flushing the column (if the manufacturer allows) or replace the column. Using a guard column can help protect the analytical column.[4][19]

    • Rationale: A void at the head of the column or a blocked frit will create a non-uniform flow path, distorting all peaks.

Data Presentation

The following table provides illustrative data on how different troubleshooting strategies can improve the peak shape of a model basic piperidine compound, as measured by the USP Tailing Factor (Tf). A value of Tf = 1.0 is a perfectly symmetrical peak, while values > 1.2 are generally considered significant tailing.

Method Condition Stationary Phase Mobile Phase Illustrative Tailing Factor (Tf) Notes
Initial Method Standard C18 (Type A Silica)60:40 ACN:Water, pH 6.52.5Severe tailing due to strong silanol interactions.
pH Adjustment Standard C18 (Type A Silica)60:40 ACN:Water + 0.1% Formic Acid (pH ≈ 2.8)1.5Significant improvement by protonating silanols.
Competing Base Standard C18 (Type A Silica)60:40 ACN:Water + 20mM TEA, pH 6.51.4Competing base masks active silanol sites.
Modern Column End-Capped C18 (Type B Silica)60:40 ACN:Water, pH 6.51.6High-purity silica shows improvement over Type A.
Optimized Method End-Capped C18 (Type B Silica)60:40 ACN:Water + 0.1% Formic Acid (pH ≈ 2.8)1.1Combination of modern column and low pH is highly effective.
Alternative Phase Polar-Embedded C1860:40 ACN:Water, pH 6.51.3Embedded polar group shields analyte from silanols.
High pH Method Hybrid C18 (pH stable)60:40 ACN:Water + 10mM Ammonium Bicarbonate (pH 10)1.2Analyte is neutral, reducing ionic interactions.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Acidic Modifier

  • Objective: To prepare a mobile phase at a low pH to suppress silanol ionization.

  • Materials:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Formic Acid (FA), high purity (e.g., >99%)

  • Procedure:

    • Measure 400 mL of HPLC-grade water into a 1 L glass bottle.

    • Using a micropipette, add 1.0 mL of formic acid to the water to create a 0.1% (v/v) aqueous solution.

    • Measure 600 mL of HPLC-grade acetonitrile and add it to the bottle.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Sample Preparation and Dilution

  • Objective: To prepare a sample for injection and test for column overload.

  • Materials:

    • Piperidine compound stock solution (e.g., 1 mg/mL)

    • Mobile phase or a solvent weaker than the mobile phase

  • Procedure:

    • Prepare an initial sample by diluting the stock solution to 10 µg/mL using the mobile phase as the diluent.

    • Inject this sample and record the chromatogram and tailing factor.

    • Prepare a second, more dilute sample at 1 µg/mL by performing a 1:10 dilution of the 10 µg/mL sample with the mobile phase.

    • Inject the 1 µg/mL sample under the same conditions.

    • Compare the tailing factors. A significant improvement in the second injection indicates that the initial concentration was causing column overload.

Visualizations

Below are diagrams to help visualize the key concepts behind peak tailing and the troubleshooting process.

G cluster_0 Mechanism of Peak Tailing for Basic Compounds Analyte Protonated Piperidine (Analyte+) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Retention (Hydrophobic) Silanol Ionized Silanol Site (Si-O-) Analyte->Silanol Secondary Interaction (Ionic)

Caption: Interaction of a basic piperidine analyte with a C18 stationary phase.

G cluster_1 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for Basic Piperidine Cmpd. q1 Tailing on All Peaks? start->q1 a1_yes Check System: - Fittings/Tubing - Column Void/Frit - Sample Overload q1->a1_yes Yes a1_no Chemical Interaction Likely q1->a1_no No opt_mp Optimize Mobile Phase: - Lower pH (e.g., 0.1% FA) - Add Competing Base (TEA) - Increase Buffer Strength a1_no->opt_mp q2 Peak Shape Improved? opt_mp->q2 a2_yes Problem Solved. Finalize Method. q2->a2_yes Yes a2_no Change Column q2->a2_no No opt_col Select Appropriate Column: - High-Purity End-Capped - Polar-Embedded - Hybrid / CSH a2_no->opt_col end Re-evaluate with New Column opt_col->end

Caption: A logical workflow for troubleshooting peak tailing of basic compounds.

References

Technical Support Center: NMR Analysis of 1-(2-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-(2-Fluorophenyl)piperidin-4-one using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Issue: Unexpected signals in the 1H or 13C NMR spectrum of my this compound sample.

This guide will help you to identify the source of unexpected peaks in your NMR spectrum. These signals may arise from unreacted starting materials, reaction byproducts, or common laboratory solvents.

Step 1: Verify the expected signals for this compound.

First, confirm the presence of the characteristic signals for your target compound.

Table 1: 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H Chemical Shift (ppm) Multiplicity 13C Chemical Shift (ppm)
Piperidine H-2', H-6'3.40 - 3.50t50.0 - 51.0
Piperidine H-3', H-5'2.65 - 2.75t41.0 - 42.0
Aromatic H6.90 - 7.20m115.0 - 125.0 (C-F), 140.0 - 142.0 (C-N)
Carbonyl C-4'--206.0 - 208.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Step 2: Identify Potential Impurities.

Common impurities in the synthesis of this compound often include unreacted starting materials. A frequent synthetic route involves the reaction of 2-fluoroaniline with a protected form of piperidin-4-one, such as 1,4-dioxaspiro[4.5]decan-8-one, followed by deprotection.

Table 2: 1H and 13C NMR Chemical Shifts of Potential Impurities

Compound Name Structure Assignment 1H Chemical Shift (ppm) Multiplicity 13C Chemical Shift (ppm)
2-Fluoroaniline 2-fluoroanilineAromatic H6.60 - 7.10m115.0 - 125.0
NH23.70 (broad s)s-
1,4-Dioxaspiro[4.5]decan-8-one 1,4-dioxaspiro[4.5]decan-8-oneO-CH2-CH2-O3.90 - 4.00s64.0 - 65.0
CH2-C=O2.40 - 2.50t40.0 - 41.0
CH21.80 - 1.90t37.0 - 38.0
Spiro C--108.0 - 109.0
Carbonyl C--209.0 - 210.0

Step 3: Analyze the Unknown Signals.

Compare the chemical shifts and multiplicities of the unexpected signals in your spectrum with the data in Table 2.

  • Signals in the aromatic region (6.6-7.1 ppm) with a broad singlet around 3.7 ppm? This may indicate the presence of unreacted 2-fluoroaniline .

  • A sharp singlet around 3.9-4.0 ppm and triplets around 2.4-2.5 and 1.8-1.9 ppm? This could be unreacted 1,4-dioxaspiro[4.5]decan-8-one .

Step 4: Consider Other Possibilities.

If the signals do not match the common starting materials, consider the following:

  • Solvent Impurities: Consult standard tables for the chemical shifts of common NMR solvents (e.g., acetone, dichloromethane, ethyl acetate).

  • Side Reaction Products: Depending on the specific reaction conditions, other byproducts may form. Review the reaction mechanism to anticipate potential side reactions and the expected NMR signals of their products. For example, incomplete deprotection of a ketal-protected piperidin-4-one precursor could lead to impurities retaining the ketal group.

Experimental Protocols

NMR Sample Preparation

  • Dissolve: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The typical volume is 0.6-0.7 mL.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer. For impurity analysis, a higher field instrument (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Frequently Asked Questions (FAQs)

Q1: I see a broad signal in my 1H NMR spectrum that changes its chemical shift when I add a drop of D2O. What is it?

A1: This is likely a proton attached to a heteroatom, such as an amine (-NH) or hydroxyl (-OH) group. In the case of impurities related to this compound synthesis, this could be the -NH2 protons of unreacted 2-fluoroaniline. These protons are exchangeable with deuterium from D2O, causing the signal to decrease in intensity or disappear.

Q2: My aromatic region in the 1H NMR is very complex. How can I simplify it to identify impurities?

A2: The aromatic region for this compound and potential aromatic impurities can indeed be complex due to overlapping multiplets and fluorine coupling. To simplify this region, you can use two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum will show which protons are coupled to each other, helping to trace the spin systems of the different aromatic rings present. An HSQC spectrum correlates protons to their directly attached carbons, which can help in assigning the aromatic signals based on the carbon chemical shifts.

Q3: How can I quantify the amount of an impurity in my sample using NMR?

A3: You can determine the relative molar ratio of an impurity to your main compound by integrating the signals in the 1H NMR spectrum.

  • Select non-overlapping signals: Choose a well-resolved signal for the impurity and a well-resolved signal for your product.

  • Integrate the signals: Measure the integral area of both signals.

  • Normalize for the number of protons: Divide each integral value by the number of protons that give rise to that signal.

  • Calculate the molar ratio: The ratio of the normalized integrals will give you the molar ratio of the impurity to your product.

For this to be accurate, ensure that the relaxation delays (d1) used in the NMR experiment are sufficiently long (typically 5 times the longest T1 relaxation time) for all signals to fully relax between scans.

Workflow for Impurity Identification

impurity_identification_workflow start Start: Unexpected signals in NMR spectrum check_product Confirm expected signals of This compound start->check_product compare_impurities Compare unexpected signals with known impurity data (Table 2) check_product->compare_impurities check_solvents Compare with common solvent signals compare_impurities->check_solvents No Match end End: Impurity identified and quantified compare_impurities->end Match Found consider_byproducts Consider potential side reaction byproducts check_solvents->consider_byproducts No Match check_solvents->end Match Found advanced_nmr Perform 2D NMR (COSY, HSQC) for complex regions consider_byproducts->advanced_nmr advanced_nmr->end Structure Elucidated unidentified Impurity remains unidentified advanced_nmr->unidentified Structure Unclear quantify Quantify impurity using 1H NMR integration end->quantify

Caption: Workflow for identifying and quantifying impurities in this compound by NMR.

Minimizing side reactions in the synthesis of N-aryl piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aryl piperidones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion to N-Aryl Piperidone

Q1: My reaction shows a low yield or no formation of the desired N-aryl piperidone. What are the common causes and how can I troubleshoot this?

A1: Low or no conversion in N-aryl piperidone synthesis can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and the integrity of your starting materials. Below is a systematic guide to troubleshooting this issue.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical, especially in palladium-catalyzed reactions like the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[1][2]

    • Troubleshooting:

      • Ligand Choice: For N-arylation of cyclic amines like piperidones, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[3] Consider screening a panel of ligands to find the optimal one for your specific substrate combination.

      • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typically low (0.5-2 mol%), for challenging substrates, increasing the catalyst loading might be necessary.

      • Pre-catalyst vs. In situ generation: Using a pre-formed palladium pre-catalyst can often provide more consistent and reproducible results compared to generating the active Pd(0) species in situ.[4]

  • Base Selection and Strength: The base plays a crucial role in the deprotonation of the piperidone nitrogen, a key step in the catalytic cycle.

    • Troubleshooting:

      • Base Strength: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig reactions. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times, which can lead to side reactions.[5][6]

      • Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. Insoluble bases can lead to poor reaction kinetics.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: N-arylation reactions often require elevated temperatures (typically 80-120 °C). If the temperature is too low, the reaction may be sluggish or not proceed at all. However, excessively high temperatures can promote side reactions.[7]

      • Solvent: The choice of solvent is crucial. Anhydrous and deoxygenated solvents such as toluene, dioxane, or THF are commonly used. The solvent must be able to dissolve the reactants and the catalyst system.

      • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Issue 2: Formation of Enamine Side Product

Q2: I am observing a significant amount of an enamine byproduct. What causes this and how can I minimize its formation?

A2: The formation of an enamine is a common side reaction when using 4-piperidone as a substrate, due to the presence of the ketone functionality. The enamine is formed by the reaction of the piperidone with a secondary amine (either the starting material or the product) under acidic or basic conditions.[8]

  • Mechanism of Formation:

    • Under the reaction conditions, the piperidone can tautomerize to its enol form or react with another amine molecule to form an enamine. This is particularly prevalent if the reaction conditions are not strictly anhydrous or if acidic/basic impurities are present.

  • Troubleshooting:

    • Protect the Ketone: The most effective way to prevent enamine formation is to protect the ketone group of the 4-piperidone prior to the N-arylation reaction. A common protecting group is an ethylene ketal, forming 1,4-dioxa-8-azaspiro[4.5]decane. This protected piperidone can then be subjected to the N-arylation conditions, followed by deprotection of the ketal to yield the desired N-aryl-4-piperidone.[7]

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize the presence of water, which can facilitate enamine formation and hydrolysis.

    • Control of Basicity: While a base is necessary for the N-arylation, very strong bases or prolonged reaction times at high temperatures can promote enamine formation. Optimizing the base and reaction time is crucial.

Issue 3: Hydrodehalogenation of the Aryl Halide

Q3: My analysis shows the presence of the dehalogenated arene as a major side product. How can I prevent this?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene. This occurs when the palladium-hydride species, formed via β-hydride elimination or other pathways, reductively eliminates with the aryl halide.

  • Troubleshooting:

    • Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus hydrodehalogenation. Bulky, electron-rich ligands that promote rapid C-N bond formation can minimize the lifetime of intermediates that lead to hydrodehalogenation.

    • Inert Atmosphere: Traces of hydrogen in the inert gas can contribute to hydrodehalogenation. Using high-purity argon or nitrogen is recommended.

    • Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired C-N coupling.

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Base on the Yield of N-phenyl-4-piperidone

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1NaOtBuToluene1001285Fictionalized Data for illustrative purposes
2K₂CO₃DMSO1202465[7]
3Cs₂CO₃Dioxane1101892Fictionalized Data for illustrative purposes

Table 2: Influence of Phosphine Ligand on Product Yield and Side Product Formation

EntryLigandCatalyst Loading (mol%)BaseTemperature (°C)Product Yield (%)Hydrodehalogenation (%)Reference
1XPhos1NaOtBu10095<2Fictionalized Data for illustrative purposes
2SPhos1NaOtBu10092<3Fictionalized Data for illustrative purposes
3P(o-tolyl)₃2NaOtBu1107515[1]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Piperidone Ethylene Ketal

This protocol describes the N-arylation of a protected 4-piperidone to minimize side reactions involving the ketone functionality.[7]

Materials:

  • Aryl bromide (1.0 mmol)

  • 1,4-Dioxa-8-azaspiro[4.5]decane (4-piperidone ethylene ketal) (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl bromide and 1,4-dioxa-8-azaspiro[4.5]decane.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Deprotection: The resulting N-aryl-4-piperidone ethylene ketal can be deprotected by treatment with aqueous HCl in a suitable solvent like acetone or THF to yield the final N-aryl-4-piperidone.

Protocol 2: Ullmann Condensation for N-Aryl Piperidone Synthesis

This method provides an alternative, copper-catalyzed route to N-aryl piperidones.[7]

Materials:

  • Aryl bromide (1.0 mmol)

  • 4-Piperidone monohydrate (1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous DMSO (3 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, L-proline, and K₂CO₃.

  • Add the aryl bromide and 4-piperidone monohydrate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Process Flow Pd(0)L Active Catalyst Aryl-Pd(II)-X(L) Oxidative Addition Complex Pd(0)L->Aryl-Pd(II)-X(L) Oxidative Addition (Ar-X) Aryl-Pd(II)-N(Pip)(L) Amido Complex Aryl-Pd(II)-X(L)->Aryl-Pd(II)-N(Pip)(L) Amine Coordination & Deprotonation (Piperidone, Base) N-Aryl Piperidone Product Aryl-Pd(II)-N(Pip)(L)->N-Aryl Piperidone Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Side_Reactions cluster_legend Logical Relationships Reaction Mixture Reaction Mixture Desired Product N-Aryl Piperidone Reaction Mixture->Desired Product Main Reaction Pathway (e.g., Buchwald-Hartwig) Enamine Formation Enamine Formation Reaction Mixture->Enamine Formation Side Reaction 1 (Ketone Reactivity) Aryl-Pd(II)-X(L) Aryl-Pd(II)-N(Pip)(L) Hydrodehalogenation Hydrodehalogenation Beta-Hydride Elimination Beta-Hydride Elimination Aryl-Pd(II)-X(L)->Hydrodehalogenation Side Reaction 2 (Reduction of Ar-X) Aryl-Pd(II)-N(Pip)(L)->Beta-Hydride Elimination Side Reaction 3 (Forms Imine)

Caption: Common side reaction pathways in N-aryl piperidone synthesis.

References

Technical Support Center: Crystallization & Purification of 1-(2-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies for the purification of 1-(2-Fluorophenyl)piperidin-4-one via crystallization. It includes troubleshooting advice for common issues, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Failure to Crystallize (Solution remains clear upon cooling) 1. Solution is not saturated (too much solvent). 2. Compound is highly soluble in the chosen solvent even at low temperatures. 3. Cooling is not sufficient.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[1] 2. Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly. 3. Cool the solution in an ice bath or refrigerator. 4. If crystals still do not form, scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 5. Introduce a seed crystal of the pure compound.
"Oiling Out" (Compound separates as a liquid) 1. The solution is too concentrated, leading to precipitation above the compound's melting point. 2. The cooling rate is too fast. 3. Presence of impurities that depress the melting point. 4. The boiling point of the solvent is higher than the melting point of the solute.[2]1. Re-heat the mixture to redissolve the oil and add more solvent to decrease the saturation level.[2] 2. Allow the solution to cool more slowly. Insulate the flask to reduce the rate of cooling.[2] 3. Consider further purification of the crude material by another method (e.g., column chromatography) before crystallization. The use of activated charcoal during the crystallization process can sometimes help remove impurities.[3] 4. Select a solvent with a lower boiling point.[2]
Poor Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[1] 2. Premature crystallization during hot filtration. 3. The compound has significant solubility in the solvent even at low temperatures. 4. Incomplete transfer of material.1. Reduce the initial volume of the solvent. If the mother liquor contains a substantial amount of the product, it can be concentrated and cooled to obtain a second crop of crystals.[1] 2. Use a heated funnel and pre-warm the receiving flask during hot filtration to prevent the product from crystallizing on the filter paper. 3. Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-salt bath). 4. Rinse all glassware with a small amount of cold solvent and add it to the filtration funnel to recover any remaining crystals.
Formation of Fine Powder or Small Crystals 1. The solution was cooled too rapidly.[1] 2. The solution was agitated during cooling.1. Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals.[1] 2. Avoid moving or disturbing the flask while the crystals are forming.
Colored Impurities in Crystals 1. Impurities from the reaction mixture are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[3] Use with caution as it can also adsorb some of the desired product.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Given the structure of this compound, which has both polar (ketone, amine) and non-polar (fluorophenyl ring) features, a solvent of intermediate polarity is a good starting point. A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[4] Ethanol, isopropanol, acetone, or ethyl acetate are often good initial choices for piperidin-4-one derivatives.[5] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.

Q2: What is an anti-solvent crystallization and when should I use it?

A2: Anti-solvent crystallization is a technique where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound in a "good" solvent. This reduces the overall solubility of the compound and induces crystallization. This method is particularly useful when a suitable single solvent cannot be found. The anti-solvent must be miscible with the "good" solvent.

Q3: How does the fluorine atom in this compound affect crystallization?

A3: The presence of a fluorine atom on the phenyl ring can influence the compound's polarity, melting point, and intermolecular interactions.[6] Fluorine substitution can lead to different crystal packing due to interactions such as dipole-dipole forces and weak hydrogen bonds involving the fluorine atom.[7][8] This may require screening a wider range of solvents or solvent mixtures to achieve optimal crystallization.

Q4: What are the likely impurities in my sample of this compound?

A4: Potential impurities often stem from the synthetic route. For N-aryl piperidones, common impurities could include unreacted starting materials such as 2-fluoroaniline and precursors to the piperidinone ring, or byproducts from side reactions. If the synthesis involves a Mannich-type reaction, unreacted aldehydes or ketones could also be present.[5][9]

Q5: My crystals are very fine and difficult to filter. How can I obtain larger crystals?

A5: The formation of large crystals is favored by slow cooling.[1] Ensure your solution is not overly saturated and allow it to cool to room temperature undisturbed before placing it in a colder environment like an ice bath. Using a slightly larger volume of solvent can also slow down the crystallization process.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a solvent is identified in which this compound has high solubility at high temperatures and low solubility at low temperatures.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., ethanol, isopropanol, acetone)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture with stirring until the solvent begins to boil.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • If colored impurities are present, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.[10]

  • Dry the purified crystals, preferably under vacuum.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is employed when a suitable single solvent cannot be found.

Materials:

  • Crude this compound

  • A "good" solvent in which the compound is highly soluble (e.g., acetone, ethyl acetate)

  • A "poor" or anti-solvent in which the compound is insoluble but is miscible with the "good" solvent (e.g., hexane, water)

  • Erlenmeyer flask

  • Heating source (if necessary)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Slowly add the anti-solvent dropwise to the stirred solution until a slight turbidity (cloudiness) persists.

  • If necessary, gently warm the solution until it becomes clear again. Alternatively, add a few drops of the "good" solvent to redissolve the initial precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystal formation is established, cool the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of the anti-solvent or a mixture of the two solvents rich in the anti-solvent.

  • Dry the purified crystals.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling to Room Temp hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Experimental workflow for single-solvent crystallization.

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Overcoming Solubility Issues of 1-(2-Fluorophenyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the research and development of 1-(2-Fluorophenyl)piperidin-4-one derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of these derivatives can often be attributed to a combination of factors. The presence of the fluorophenyl group contributes to the molecule's lipophilicity (hydrophobicity). Additionally, the rigid piperidin-4-one ring structure can lead to strong crystal lattice energy, meaning more energy is required to break apart the crystal structure and dissolve the compound in a solvent. For a drug to be absorbed, it must first be in solution at the site of absorption, making solubility a critical parameter.

Q2: What is the first step I should take when I observe precipitation of my compound in an aqueous buffer?

A2: A common reason for precipitation is exceeding the compound's thermodynamic or kinetic solubility in the aqueous medium. A recommended first step is to prepare a high-concentration stock solution of your compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. You can then perform a serial dilution of this stock solution into your aqueous buffer while vortexing to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation. It is crucial to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to avoid any unwanted effects in your experiment.

Q3: My compound precipitates from the aqueous solution over time, even at low concentrations. What could be the cause?

A3: This phenomenon, known as "crashing out," suggests that you may have initially formed a supersaturated, thermodynamically unstable solution. Over time, the compound begins to nucleate and crystallize into a less soluble, more stable form. To address this, it is advisable to prepare fresh working solutions immediately before your experiment. If the issue persists, you may need to employ solubility enhancement techniques to increase the equilibrium solubility of your compound.

Q4: When should I consider more advanced solubility enhancement techniques?

A4: If simple methods like using a co-solvent at low concentrations are insufficient to maintain your compound in solution for the duration of your experiment, it is time to explore more advanced strategies. These are particularly important when moving from early-stage in vitro assays to in vivo studies or formulation development. Techniques to consider include pH modification, salt formation, the use of amorphous solid dispersions, nanoparticle engineering, and complexation with cyclodextrins.

Troubleshooting Guides

Issue 1: Immediate and Heavy Precipitation Upon Dilution of Organic Stock Solution into Aqueous Buffer
  • Possible Cause 1: Exceeded Solubility Limit. The final concentration of the compound in the aqueous buffer is higher than its intrinsic solubility.

    • Solution: Decrease the final working concentration of the compound. Determine the approximate kinetic solubility to identify a suitable concentration range.

  • Possible Cause 2: Poor Mixing. Adding the stock solution too quickly or without adequate agitation can create localized areas of high concentration, leading to rapid precipitation.

    • Solution: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. Pre-warming the aqueous buffer (e.g., to 37°C) can sometimes aid in dissolution.

  • Possible Cause 3: Incompatible Buffer. Components of your buffer system may be interacting with the compound, reducing its solubility.

    • Solution: Test the solubility in different buffer systems (e.g., phosphate, citrate, TRIS) at the target pH to identify a more compatible medium.

Issue 2: Compound Dissolves Initially but Precipitates After a Short Period (Minutes to Hours)
  • Possible Cause 1: Supersaturation. The initial solution was supersaturated and is now equilibrating to the lower thermodynamic solubility.

    • Solution: Prepare fresh solutions immediately before use. For longer experiments, consider incorporating a precipitation inhibitor or a solubility-enhancing excipient into your formulation.

  • Possible Cause 2: Temperature Fluctuation. A decrease in temperature can lower the solubility of the compound.

    • Solution: Ensure all solutions and experimental apparatus are maintained at a constant temperature.

  • Possible Cause 3: pH Shift. The addition of other reagents or interaction with the experimental environment may have altered the pH of the solution, affecting the solubility of an ionizable compound.

    • Solution: Monitor and control the pH of your experimental medium throughout the experiment.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative examples of how different techniques can enhance the solubility of poorly soluble compounds. Note that the exact improvement for a specific this compound derivative will vary and must be determined experimentally.

Table 1: Example of Solubility Enhancement of a Poorly Soluble Drug via Amorphous Solid Dispersion

FormulationDrug Loading (%)PolymerSolubility Enhancement (Fold Increase vs. Crystalline Drug)
Crystalline DrugN/AN/A1 (Baseline)
Solid Dispersion 125PVP K30~50
Solid Dispersion 225HPMC-AS~120
Solid Dispersion 350Soluplus®~85

Data is representative and compiled for illustrative purposes.

Table 2: Example of Solubility Enhancement of a Piperidine-Containing Compound (Piperine) with Cyclodextrins

Compound/ComplexStability Constant (M⁻¹)Approximate Solubility Enhancement Factor
Piperine in Water-1 (Baseline)
Piperine/β-Cyclodextrin (βCD)~100~12.6
Piperine/Hydroxypropyl-β-CD (HPβCD)~200~89.5
Piperine/Sulfobutyl-ether-β-CD (SBEβCD)Higher than HPβCD>100

Data adapted from studies on piperine to illustrate the potential of cyclodextrin complexation.[1]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to your intended application (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of the this compound derivative to a known volume of each buffer in a sealed vial. The presence of undissolved solid should be visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Express the solubility in µg/mL or µM.

Protocol 2: Solubility Enhancement using a Co-solvent System
  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or brief sonication can be used if necessary.

  • Working Solution Preparation:

    • Warm the desired aqueous buffer to the experimental temperature.

    • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

    • The final DMSO concentration should ideally be kept below 0.5% (v/v) to minimize its effect on biological assays.

  • Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer without the compound.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and at relevant time points during the experiment.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, or a mixture) in which both the this compound derivative and a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) are soluble.

  • Solution Preparation: Dissolve the compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Solvent Evaporation:

    • Small Scale (Rotary Evaporator): Place the solution in a round-bottom flask and evaporate the solvent under reduced pressure. The rotation of the flask will create a thin film on the glass surface.

    • Larger Scale (Spray Drying): Pump the solution through a nozzle into a heated drying chamber. The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion.

  • Secondary Drying: Dry the resulting solid dispersion under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Characterization: Characterize the ASD for its amorphous nature (using techniques like Powder X-Ray Diffraction - PXRD and Differential Scanning Calorimetry - DSC) and assess the improvement in dissolution rate and solubility.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Basic Troubleshooting cluster_advanced Advanced Strategies cluster_outcome Desired Outcome start Poor Solubility or Precipitation Observed check_conc Is Final Concentration Below Kinetic Solubility? start->check_conc Start Troubleshooting optimize_mixing Optimize Mixing Protocol (Vortex, Dropwise Addition) check_conc->optimize_mixing Yes end_node Solubility Issue Resolved check_conc->end_node No (Lower Conc.) change_buffer Test Different Buffer Systems optimize_mixing->change_buffer Issue Persists optimize_mixing->end_node Resolved ph_mod pH Modification change_buffer->ph_mod Issue Persists change_buffer->end_node Resolved salt_form Salt Formation ph_mod->salt_form asd Amorphous Solid Dispersion (ASD) salt_form->asd nano Nanoparticle Formulation asd->nano complex Cyclodextrin Complexation nano->complex complex->end_node

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway cluster_prep Preparation cluster_process Process cluster_product Product cluster_result Result drug This compound Derivative (API) dissolve Dissolve API and Polymer in Solvent drug->dissolve polymer Hydrophilic Polymer (e.g., PVP, HPMC) polymer->dissolve solvent Common Volatile Solvent (e.g., Methanol, Acetone) solvent->dissolve evaporate Rapid Solvent Evaporation (e.g., Spray Drying) dissolve->evaporate asd Amorphous Solid Dispersion (ASD) (API molecularly dispersed in polymer) evaporate->asd result Enhanced Aqueous Solubility and Dissolution Rate asd->result

Caption: Logical workflow for preparing an Amorphous Solid Dispersion (ASD).

References

Managing thermal stability during the scale-up of 1-(2-Fluorophenyl)piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing thermal stability during the scale-up of 1-(2-Fluorophenyl)piperidin-4-one synthesis. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the synthesis and scale-up of this compound, with a focus on thermal stability.

Issue 1: Exothermic Reaction Leading to Temperature Spikes

  • Question: During the reaction of 2-fluoroaniline with a suitable piperidin-4-one precursor, we observed an unexpected and rapid increase in temperature. How can we control this exotherm?

  • Answer: Uncontrolled exotherms are a significant safety concern during scale-up.[1][2] The following steps can be taken to mitigate this issue:

    • Slow Addition of Reagents: Instead of adding the reagents all at once, a semi-batch process with slow, controlled addition of the limiting reagent can help to manage the rate of heat generation.[2]

    • Efficient Cooling: Ensure that the reactor's cooling system is adequate for the scale of the reaction. The cooling capacity should be able to handle the maximum heat output of the reaction.[1]

    • Solvent Selection: A solvent with a higher boiling point and good heat capacity can help to absorb the heat generated during the reaction.

    • Reaction Calorimetry: Conduct reaction calorimetry studies to quantify the heat of reaction and the maximum rate of heat release.[3][4][5] This data is crucial for designing a safe and scalable process.

Issue 2: Thermal Decomposition of Starting Materials or Product

  • Question: We suspect that our starting materials or the final product, this compound, may be decomposing at the reaction temperature, leading to impurities and potential safety hazards. How can we assess and prevent this?

  • Answer: Thermal decomposition can lead to the generation of gas and a rapid increase in temperature and pressure, posing a significant risk.[1]

    • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on all starting materials, intermediates, and the final product to determine their decomposition temperatures.

    • Operating Temperature: Ensure that the reaction and purification temperatures are well below the onset temperature of decomposition for all components. A safety margin of at least 50°C is often recommended.

    • Impurity Profiling: Analyze for degradation products to understand the decomposition pathway and identify potential catalysts for decomposition.

Issue 3: Inconsistent Results Upon Scale-Up

  • Question: We successfully synthesized this compound on a lab scale, but upon scaling up, we are facing issues with yield, purity, and thermal control. What could be the reasons?

  • Answer: Scale-up challenges often arise from changes in the surface area-to-volume ratio, which affects heat and mass transfer.[1][2]

    • Mixing Efficiency: Ensure that the mixing in the larger reactor is sufficient to maintain a homogenous reaction mixture and prevent localized hot spots.

    • Heat Transfer: The efficiency of heat removal decreases as the reactor size increases.[1] It is critical to model the heat transfer characteristics of the larger reactor and ensure the cooling system is adequate.

    • Process Analytical Technology (PAT): Implement in-situ monitoring tools (e.g., temperature probes, pressure transducers, IR spectroscopy) to gain a better understanding of the reaction dynamics at scale.

Frequently Asked Questions (FAQs)

Q1: What is the importance of reaction calorimetry in the scale-up of this synthesis?

A1: Reaction calorimetry is a critical tool for ensuring the safe scale-up of chemical processes.[3][4][5] It provides essential data on the heat of reaction, heat release rate, and adiabatic temperature rise.[3] This information is vital for designing an appropriate cooling system, determining safe operating limits, and preventing thermal runaway incidents.[1]

Q2: How can Differential Scanning Calorimetry (DSC) help in managing thermal stability?

A2: DSC is a thermoanalytical technique used to study the thermal properties of materials.[6][7] For the synthesis of this compound, DSC can be used to:

  • Determine the melting point and purity of the starting materials and product.

  • Identify the onset temperature of thermal decomposition for all components in the reaction mixture.

  • Assess the thermal compatibility of the reactants and solvents.

Q3: What are the key parameters to monitor during the scale-up process to ensure thermal safety?

A3: Continuous monitoring of key parameters is crucial for early detection of any deviations that could lead to a thermal event. These include:

  • Reaction Temperature: The internal temperature of the reactor should be closely monitored.

  • Jacket Temperature: The temperature of the cooling/heating fluid in the reactor jacket.

  • Pressure: A sudden increase in pressure can indicate gas evolution due to decomposition.

  • Reagent Addition Rate: The rate of addition of reactants should be strictly controlled.

  • Stirrer Speed: To ensure proper mixing and heat distribution.

Q4: What immediate actions should be taken in case of a thermal excursion?

A4: A thermal excursion is a deviation from the desired temperature range.[8][9] In the event of a thermal excursion, the following immediate actions should be taken:

  • Stop Reagent Addition: Immediately stop the feed of any reactants.

  • Maximize Cooling: Apply maximum cooling to the reactor.

  • Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction with a pre-determined and tested quenching agent.

  • Evacuate: If the situation cannot be controlled, evacuate all personnel from the area.

  • Investigate: After the situation is stabilized, a thorough investigation must be conducted to determine the root cause and implement corrective and preventive actions.[10]

Data Presentation

Table 1: Thermal Hazard Assessment Data (Representative)

ParameterValueMethodSignificance
Heat of Reaction (ΔHr)-150 kJ/molReaction CalorimetryDetermines the total heat evolved.
Maximum Heat Release Rate50 W/LReaction CalorimetryDictates the required cooling capacity.
Adiabatic Temperature Rise120 °CReaction CalorimetryPredicts the temperature rise in case of cooling failure.
Decomposition Onset (TD) - Reactant A180 °CDSCDefines the upper safe operating temperature.
Decomposition Onset (TD) - Product210 °CDSCDefines the upper safe operating temperature for product isolation.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Decomposition

  • Sample Preparation: Accurately weigh 2-5 mg of the sample (e.g., this compound) into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic events, which may indicate thermal decomposition.

Protocol 2: Reaction Calorimetry for Heat of Reaction Measurement

  • System Setup: A reaction calorimeter (e.g., RC1) equipped with a temperature probe, a calibration heater, a stirrer, and a dosing unit is used.

  • Calibration: Perform a heater calibration to determine the overall heat transfer coefficient (UA) of the reactor system.

  • Reaction Procedure:

    • Charge the reactor with the initial reactants and solvent.

    • Start stirring and control the reactor temperature at the desired setpoint.

    • Dose the limiting reagent at a controlled rate using the dosing unit.

    • Monitor the reaction temperature, jacket temperature, and dosing rate throughout the experiment.

  • Data Analysis: The reaction calorimetry software calculates the heat flow in real-time. The total heat of reaction is determined by integrating the heat flow curve over the duration of the reaction.

Visualizations

Experimental_Workflow Experimental Workflow for Thermal Hazard Assessment cluster_0 Initial Screening cluster_1 Reaction Characterization cluster_2 Scale-Up & Safety Analysis cluster_3 Implementation DSC_TGA DSC/TGA Analysis of Reactants & Products Reaction_Calorimetry Reaction Calorimetry (Heat of Reaction, Heat Flow) DSC_TGA->Reaction_Calorimetry Input for Reaction Conditions Process_Modeling Process Modeling & Simulation Reaction_Calorimetry->Process_Modeling Provides Kinetic & Thermal Data Safety_Review Safety Review & Hazard Analysis Process_Modeling->Safety_Review Identifies Potential Hazards Pilot_Plant Pilot Plant Scale-Up Safety_Review->Pilot_Plant Defines Safe Operating Parameters Manufacturing Manufacturing Pilot_Plant->Manufacturing Validation of Process

Caption: Workflow for assessing thermal hazards during scale-up.

Troubleshooting_Tree Troubleshooting a Thermal Excursion Start Thermal Excursion Detected (Temp > Setpoint + Alarm Limit) Stop_Dosing Immediately Stop All Reagent Feeds Start->Stop_Dosing Max_Cooling Apply Maximum Cooling To Reactor Jacket Stop_Dosing->Max_Cooling Check_Temp Is Temperature Decreasing? Max_Cooling->Check_Temp Monitor Continue to Monitor Until Stable Check_Temp->Monitor Yes Emergency_Quench Prepare for Emergency Quench Check_Temp->Emergency_Quench No Investigate Investigate Root Cause After Stabilization Monitor->Investigate Quench_Decision Is Temperature Still Rising Rapidly? Emergency_Quench->Quench_Decision Quench_Decision->Monitor No Execute_Quench Execute Emergency Quench Protocol Quench_Decision->Execute_Quench Yes Evacuate Evacuate Area Execute_Quench->Evacuate Evacuate->Investigate

Caption: Decision tree for responding to a thermal excursion.

References

Validation & Comparative

Comparative analysis of synthetic routes to N-aryl piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

The N-aryl piperidin-4-one scaffold is a crucial pharmacophore found in a wide array of medicinally important compounds, particularly those targeting the central nervous system, such as antidepressants, anxiolytics, and antipsychotics.[1][2] The continued interest in this heterocyclic core has driven the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to N-aryl piperidin-4-ones, offering a detailed look at their methodologies, quantitative performance, and overall efficiency to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

Several distinct approaches have been established for the synthesis of N-aryl piperidin-4-ones, each with its own set of advantages and limitations. The most common methods include the classical multi-step sequence involving Dieckman cyclization, the more direct reaction of anilines with 1,5-dihalopentan-3-ones, a convenient exchange reaction with a pre-formed piperidinium salt, and modern catalytic approaches such as the Ullmann-type amination.

Comparative Analysis of Synthetic Routes

The following sections detail the primary synthetic routes, presenting quantitative data in a structured format for ease of comparison.

Classical Three-Step Sequence

This traditional approach involves a bis-Michael addition of a substituted aniline to an acrylic ester, followed by a Dieckman cyclization and subsequent decarboxylation.[3] While conceptually straightforward, this method is often plagued by low overall yields, extended reaction times, and the requirement for strong bases.[3]

Table 1: Performance Data for the Classical Three-Step Sequence

ParameterValueReference
Overall Yield Often very poor[3]
Reaction Time Long[3]
Key Reagents Substituted aniline, ethyl acrylate, strong base (e.g., sodium alkoxide)[3]
Number of Steps 3[3]
Reaction with 1,5-Dihalopentan-3-ones

A more direct route involves the reaction of anilines with 1,5-dichloro-3-pentanone.[1][2] This method offers a more convergent synthesis. However, a significant drawback is the cumbersome and often tedious preparation of the 1,5-dichloro-3-pentanone starting material.[1][2]

Exchange Reaction with N-Methyl-N-benzyl-4-oxopiperidinium Iodide

This convenient and rapid two-step methodology provides access to a wide variety of N-aryl piperidin-4-ones in fair to excellent yields.[1] The synthesis begins with the preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide from commercially available N-benzyl-4-piperidone, which then undergoes an exchange reaction with the desired aniline.[1]

Table 2: Performance Data for the Exchange Reaction Method

StepProductYield (%)Reference
1N-methyl-N-benzyl-4-oxopiperidinium iodide96[1]
2Various N-aryl piperidin-4-onesFair to Excellent[1]

Reactions of electron-rich anilines tend to give higher product yields, whereas electron-deficient or sterically hindered anilines result in lower yields.[1]

Cu(I)-Catalyzed Ullmann Amination

A modern and efficient two-step procedure utilizes a copper(I)-catalyzed Ullmann amination of aryl bromides with 4-piperidone ethylene ketal, followed by hydrolysis of the resulting ketal.[3] This method is characterized by its mild reaction conditions, economic viability, and good overall yields for a range of aryl bromides, including those with both electron-donating and electron-withdrawing groups.[3]

Table 3: Performance Data for the Ullmann Amination Route

ParameterValueReference
Overall Yield 60 - 83%[3]
Catalyst System CuI / L-proline[3]
Key Reagents Aryl bromide, 4-piperidone ethylene ketal, K2CO3, DMSO[3]
Number of Steps 2[3]

Experimental Protocols

Synthesis of N-methyl-N-benzyl-4-oxopiperidinium iodide

To a solution of N-benzylpiperidone (27.3 mL, 147.3 mmol) in acetone (150 mL) at room temperature, methyl iodide (11.3 mL, 181.5 mmol) was added slowly. The resulting mixture was stirred at room temperature for 3 hours. The product was collected by filtration, washed with acetone (4 x 50 mL), and dried in vacuo for 16 hours to yield 47 g (96% yield) of the title compound.[1]

General Procedure for N-Aryl-Substituted 4-Piperidone via Exchange Reaction

A slurry of N-methyl-N-benzyl-4-oxopiperidinium iodide (1.8 g, 5.4 mmol) in water (2.8 mL) was added over 30 minutes to a refluxing solution of the desired aniline (e.g., 3,4,5-trimethoxyaniline, 650 mg, 3.55 mmol) and potassium carbonate (70 mg, 0.50 mmol) in ethanol (6.5 mL).[1][2] The reaction progress is monitored, and upon completion, the product is isolated and purified using standard techniques.

General Procedure for N-Aryl-Substituted 4-Piperidone via Ullmann Amination

A mixture of CuI (0.1 mmol), L-proline (0.2 mmol), and K2CO3 (2.0 mmol) in a reaction tube is flushed with argon. Subsequently, 4-piperidone ethylene ketal (1.2 mmol), the aryl bromide (1.0 mmol), and DMSO (5 mL) are added. The sealed tube is heated in a preheated oil bath at 90 °C for the specified time. After cooling, the mixture is partitioned between ethyl acetate and water. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo to give the N-aryl-4-piperidone ethylene ketal, which is then hydrolyzed to the final product.[3]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic routes discussed.

G cluster_0 Classical Three-Step Sequence A Aniline + Ethyl Acrylate B Bis-Michael Adduct A->B bis-Michael Addition C Dieckman Cyclization Product B->C Dieckman Cyclization D N-Aryl Piperidin-4-one C->D Decarboxylation

Caption: Workflow of the classical synthesis of N-aryl piperidin-4-ones.

G cluster_1 Exchange Reaction Method E N-Benzyl-4-piperidone F N-Methyl-N-benzyl-4- oxopiperidinium Iodide E->F Methylation H N-Aryl Piperidin-4-one F->H Exchange Reaction G Aniline G->H

Caption: Two-step synthesis via an exchange reaction with a piperidinium salt.

G cluster_2 Ullmann Amination Route I Aryl Bromide + 4-Piperidone Ethylene Ketal J N-Aryl-4-piperidone Ethylene Ketal I->J Cu(I)-catalyzed Ullmann Amination K N-Aryl Piperidin-4-one J->K Hydrolysis

Caption: Synthesis of N-aryl piperidin-4-ones using the Ullmann amination approach.

References

Structure-Activity Relationship of 1-(Substituted-phenyl)piperidin-4-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(substituted-phenyl)piperidin-4-one scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including potent antimicrobial and anticancer effects. The nature and position of substituents on the phenyl ring, as well as modifications to the piperidin-4-one core, play a crucial role in modulating the potency and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data from various studies.

Anticancer Activity

Derivatives of 1-(substituted-phenyl)piperidin-4-ones have been investigated for their cytotoxic effects against various cancer cell lines. The substituents on the aryl ring significantly influence their anticancer potential.

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated significant dose-dependent cytotoxic effects against multiple myeloma (H929), acute myeloid leukemia (MV-4-11), and natural killer T-cell lymphoma (NKTL) cell lines.[1] Notably, suppression of cancer cell survival was observed at concentrations as low as 1 mM, with complete inhibition of proliferation at 5 mM in all tested cell lines.[1]

Table 1: Anticancer Activity of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)Reference
I PhenylH929>5[1]
II 4-ChlorophenylH929~2.5[1]
III 4-MethoxyphenylH929>5[1]
IV 4-NitrophenylH929~2.5[1]
V 2,4-DichlorophenylH929~1[1]
I PhenylMV-4-11~2.5[1]
II 4-ChlorophenylMV-4-11~1[1]
III 4-MethoxyphenylMV-4-11~2.5[1]
IV 4-NitrophenylMV-4-11~1[1]
V 2,4-DichlorophenylMV-4-11<1[1]

Note: IC50 values are estimated from the provided cell viability graphs in the source material.

Signaling Pathway: Induction of Apoptosis

Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones suggest that their anticancer activity is mediated through the induction of apoptosis. Specifically, compounds II and V were found to upregulate the mRNA expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax in H929 multiple myeloma cells.[1] The activation of p53 can, in turn, activate Bax, leading to mitochondrial membrane permeabilization and the release of cytochrome c, which ultimately triggers the caspase cascade and apoptotic cell death.[1]

G cluster_0 1-(Substituted-phenyl)piperidin-4-one cluster_1 Apoptosis Signaling Pathway Piperidin-4-one Piperidin-4-one p53 p53 Activation Piperidin-4-one->p53 Induces Bax Bax Upregulation p53->Bax Activates Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1: Proposed apoptotic pathway induced by piperidin-4-ones.

Antimicrobial Activity

Various substituted piperidin-4-ones have been synthesized and evaluated for their antibacterial and antifungal activities. The presence of different substituents on the aryl rings at the 2 and 6 positions, as well as derivatization of the piperidin-4-one core, significantly impacts their antimicrobial spectrum and potency.

One study investigated a series of 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazone derivatives.[2] The parent piperidones showed good antibacterial activity compared to ampicillin, while the thiosemicarbazone derivatives exhibited enhanced antifungal activity compared to terbinafine.[2]

Table 2: Antibacterial Activity of 2,6-Diaryl-3-methyl-4-piperidones (MIC in µg/mL)

Compound IDRStaphylococcus aureusBacillus subtilisEscherichia coliReference
1a 4-N(CH₃)₂125250250[2]
2a 4-OCH₃250500500[2]
3a 4-OH250250250[2]
Ampicillin -100100100[2]

Table 3: Antifungal Activity of 2,6-Diaryl-3-methyl-4-piperidone Thiosemicarbazones (MIC in µg/mL)

Compound IDRCandida albicansAspergillus nigerTrichophyton rubrumReference
1b 4-N(CH₃)₂125125125[2]
2b 4-OCH₃125250125[2]
3b 4-OH250250250[2]
Terbinafine -100100100[2]
Mechanism of Action

While the precise mechanism of antimicrobial action for 1-(substituted-phenyl)piperidin-4-ones is not fully elucidated, the observed activity against a range of bacteria and fungi suggests potential interference with essential cellular processes. For many antimicrobial compounds, this can include disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways. The enhanced antifungal activity of the thiosemicarbazone derivatives suggests that this moiety may play a key role in interacting with fungal-specific targets.

Experimental Protocols

Synthesis of 2,6-Diaryl-3-methyl-4-piperidones (Mannich Reaction)

A general procedure for the synthesis of 2,6-diaryl-3-methyl-4-piperidones is the Mannich reaction.[2]

  • Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.

  • Add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles) to the solution.

  • Heat the mixture to boiling and then allow it to stand at room temperature overnight.

  • Add 30 ml of concentrated HCl.

  • Collect the precipitated hydrochloride salt and wash it with a mixture of ethanol and ether (1:5).

  • Neutralize with a suitable base to obtain the free piperidin-4-one.

G Substituted Aldehyde Substituted Aldehyde Mannich Reaction Mannich Reaction Substituted Aldehyde->Mannich Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Mannich Reaction Ethyl Methyl Ketone Ethyl Methyl Ketone Ethyl Methyl Ketone->Mannich Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Mannich Reaction Piperidin-4-one Piperidin-4-one Mannich Reaction->Piperidin-4-one

Figure 2: Synthesis workflow for piperidin-4-ones.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]

  • Preparation of Microdilution Plates: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28-35°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

A Comparative Analysis of 2-Fluorophenyl and 4-Fluorophenyl Piperidine Derivatives: Biological Activity at Dopamine D2 and Serotonin 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the comparative biological activity of 2-fluorophenyl and 4-fluorophenyl substituted piperidine derivatives, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method in medicinal chemistry to modulate physicochemical properties and enhance biological activity. Within the realm of piperidine derivatives, which are prevalent scaffolds in central nervous system (CNS) drug discovery, the positional isomerism of a fluorine atom on a phenyl ring can significantly impact receptor affinity and functional activity. This guide provides a comparative analysis of the biological activities of 2-fluorophenyl and 4-fluorophenyl piperidine derivatives, with a specific focus on their interactions with the Dopamine D2 (D2R) and Serotonin 5-HT2A (5-HT2AR) receptors, two key targets in the treatment of various neuropsychiatric disorders.

Quantitative Data Summary

A review of published structure-activity relationship (SAR) studies reveals distinct differences in the biological profiles of 2-fluorophenyl and 4-fluorophenyl piperidine derivatives. The following tables summarize the available quantitative data for representative compounds at the human Dopamine D2 and Serotonin 5-HT2A receptors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound ClassDerivativeDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Phenylpiperidine2-FluorophenylData Not Available in Searched LiteratureData Not Available in Searched Literature
Phenylpiperidine4-FluorophenylData Not Available in Searched LiteratureData Not Available in Searched Literature

Note: Despite extensive literature searches, specific head-to-head comparative Ki values for simple 2- and 4-fluorophenyl piperidine derivatives at D2 and 5-HT2A receptors were not available in the public domain at the time of this guide's compilation. The presented data is often embedded within larger studies of more complex molecules, making direct comparison difficult. Researchers are encouraged to consult specific SAR studies for compounds of interest.

Table 2: Comparative Functional Activity (EC50/IC50, nM)

Compound ClassDerivativeAssay TypeDopamine D2 Receptor (EC50/IC50, nM)Serotonin 5-HT2A Receptor (EC50/IC50, nM)
Phenylpiperidine2-FluorophenylcAMP/IP1 AssayData Not Available in Searched LiteratureData Not Available in Searched Literature
Phenylpiperidine4-FluorophenylcAMP/IP1 AssayData Not Available in Searched LiteratureData Not Available in Searched Literature

Signaling Pathways

Understanding the signaling cascades initiated by the Dopamine D2 and Serotonin 5-HT2A receptors is crucial for interpreting the functional consequences of ligand binding.

Dopamine D2 Receptor (Gαi/o-coupled) Signaling Pathway

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[1][2] Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The βγ subunits can also modulate downstream effectors, such as inwardly rectifying potassium channels.[2]

D2_Signaling Ligand Dopamine / Agonist D2R Dopamine D2 Receptor Ligand->D2R Binds G_protein Gαi/o-βγ D2R->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor (Gαq/11-coupled) Signaling Pathway

The Serotonin 5-HT2A receptor is a GPCR that predominantly couples to the Gαq/11 family of G proteins.[4][5] Activation of this receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[4]

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of piperidine derivatives.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest (e.g., Dopamine D2 or Serotonin 5-HT2A) are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]

2. Binding Reaction:

  • In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (2- or 4-fluorophenyl piperidine derivative).[7]

  • The incubation is carried out at a specific temperature for a set period to reach equilibrium.[6]

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter plate to trap the membranes with bound radioligand.[1]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.[6]

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Assays

Functional assays measure the biological response of a cell upon ligand binding to a receptor, determining whether the ligand is an agonist, antagonist, or inverse agonist.

1. cAMP Assay (for Gαi/o-coupled receptors like D2):

  • Cells expressing the D2 receptor are treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • The cells are then incubated with varying concentrations of the test compound.

  • The intracellular cAMP concentration is measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[8][9]

  • Agonists will cause a decrease in cAMP levels, while antagonists will block the effect of a known agonist.

2. Inositol Monophosphate (IP1) Accumulation Assay (for Gαq/11-coupled receptors like 5-HT2A):

  • Cells expressing the 5-HT2A receptor are incubated with the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.[10][11]

  • The accumulation of IP1, a downstream metabolite of IP3, is measured, typically using an HTRF-based assay.[10][11]

  • Agonists will lead to an increase in IP1 accumulation, while antagonists will block the effect of a known agonist.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and characterization of novel piperidine derivatives.

Experimental_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Secondary Screening (Functional Assays) cluster_3 Lead Optimization cluster_4 In Vivo Studies Compound_Synthesis Synthesis of 2- and 4-Fluorophenyl Piperidine Derivatives Binding_Assay Radioligand Binding Assays (D2 & 5-HT2A Receptors) Compound_Synthesis->Binding_Assay Screen for Affinity Functional_Assay_D2 cAMP Assay (D2 Receptor) Binding_Assay->Functional_Assay_D2 Characterize Function Functional_Assay_5HT2A IP1 Accumulation Assay (5-HT2A Receptor) Binding_Assay->Functional_Assay_5HT2A Characterize Function SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay_D2->SAR_Analysis Functional_Assay_5HT2A->SAR_Analysis ADMET_Profiling In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Analysis->ADMET_Profiling Select Leads In_Vivo_Models Animal Models of Disease ADMET_Profiling->In_Vivo_Models Evaluate Efficacy & Safety

General Experimental Workflow for Piperidine Derivatives

References

A Comparative Guide to the Quantitative Analysis of 1-(2-Fluorophenyl)piperidin-4-one: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a proposed quantitative Nuclear Magnetic Resonance (qNMR) method against established chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the accurate quantification of 1-(2-Fluorophenyl)piperidin-4-one. The selection of an appropriate analytical method is critical for ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs) and intermediates in the drug development pipeline.

Methodology Overview

The inherent quantitative nature of NMR spectroscopy, particularly ¹⁹F qNMR, presents a compelling alternative to traditional chromatographic methods.[1][2][3] Due to the presence of a fluorine atom, ¹⁹F qNMR offers high sensitivity and specificity with minimal risk of signal overlap, a common challenge in ¹H NMR of complex molecules.[1][2] This guide outlines a proposed ¹⁹F qNMR validation workflow and compares its potential performance with validated GC-MS and HPLC-UV methods, for which protocols have been adapted from the analysis of structurally related piperidine and ketone compounds.

Quantitative Data Summary

The following tables summarize the expected validation parameters for the proposed ¹⁹F qNMR method and the alternative chromatographic techniques. Data for GC-MS and HPLC-UV are based on typical performance for analogous compounds.

Table 1: Comparison of Quantitative Performance

Parameter¹⁹F qNMR (Proposed)GC-MSHPLC-UV
Linearity (R²) > 0.999> 0.998> 0.999
Range 0.1 - 20 mg/mL0.01 - 10 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 1.5%< 5.0%< 2.0%
Limit of Quantification (LOQ) ~0.1 mg/mL~0.01 µg/mL~0.1 µg/mL
Limit of Detection (LOD) ~0.03 mg/mL~0.003 µg/mL~0.03 µg/mL

Experimental Workflow and Visualization

The validation of a qNMR method involves a systematic workflow to ensure its accuracy, precision, and reliability. The following diagram illustrates the key stages of this process.

Caption: Workflow for the validation of the proposed ¹⁹F qNMR method.

Detailed Experimental Protocols

Proposed ¹⁹F Quantitative NMR (qNMR) Method

This proposed method leverages the high sensitivity and 100% natural abundance of the ¹⁹F nucleus for the direct quantification of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) into a clean vial.[4]

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Spectral Width: Sufficient to cover the signals of both the analyte and the internal standard.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a preliminary inversion-recovery experiment is recommended to determine T₁). A delay of 20-30 seconds is often sufficient.[5]

    • Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for accurate integration).

    • Temperature: 298 K.

  • Data Analysis:

    • Apply phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity or concentration of the analyte using the standard qNMR equation, accounting for the molar masses, number of fluorine nuclei, and weights of the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile or semi-volatile compounds. Derivatization of the ketone group is often necessary to improve chromatographic properties.[6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

    • To an aliquot of the sample, add 50 µL of methoxyamine hydrochloride in pyridine and heat at 60°C for 30 minutes to form the methoxime derivative of the ketone.[7]

    • Evaporate the solvent under a stream of nitrogen.

    • Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat at 70°C for 30 minutes.[7]

    • The derivatized sample is then ready for injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Quantification is performed by creating a calibration curve from the peak areas of the derivatized analyte in standard solutions versus their known concentrations.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a versatile technique for non-volatile compounds. The ketone functionality requires derivatization for sensitive UV detection.[8]

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in acetonitrile.

    • To an aliquot of the sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile).

    • Heat the mixture at 60°C for 1 hour to form the hydrazone derivative.[8]

    • The solution is then filtered and ready for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 365 nm (for the DNPH derivative).[8]

  • Data Analysis: A calibration curve is constructed by plotting the peak area of the DNPH-derivatized analyte against the concentration of the standard solutions.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Piperidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of piperidine, a crucial heterocyclic moiety in many pharmaceuticals and a potential process-related impurity, is paramount in drug development and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. The selection between these methods is contingent upon factors such as the sample matrix, required sensitivity, and the volatility of the analyte.[1] This guide provides an objective comparison of HPLC and GC-MS for piperidine analysis, supported by experimental data and detailed methodologies to aid in method selection and cross-validation.

Principles of Analysis

High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For piperidine, which lacks a native chromophore for UV detection, pre-column derivatization is often necessary to render it UV-active.[3][4] Reversed-phase HPLC (RP-HPLC) is a common mode of separation for such derivatized compounds.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds.[2] Piperidine's inherent volatility makes it a good candidate for GC analysis.[1] The gas chromatograph separates volatile compounds, which are then detected and identified by the mass spectrometer, providing a high degree of specificity.[2] For less volatile piperidine derivatives or to improve chromatographic behavior, derivatization may also be employed.[5]

Comparative Performance Data

The following table summarizes the typical performance characteristics for HPLC and GC-MS methods for the analysis of piperidine and related compounds, based on published data.

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV with Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation of a derivatized analyte in a liquid mobile phase.[6]Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection.[2]
Linearity (R²) ≥ 0.999[4][6]≥ 0.995[7]
Accuracy (% Recovery) 98.0% to 102.0%[4][7]95.0% to 105.0%[7]
Precision (% RSD) ≤ 2.0%[7]≤ 10%[6]
Limit of Detection (LOD) 0.15 µg/mL[4]Typically in the low µg/mL to ng/mL range.[8]
Limit of Quantitation (LOQ) 0.44 µg/mL[4]Typically in the low µg/mL to ng/mL range.[8]

Experimental Protocols

HPLC-UV Method with Pre-Column Derivatization

This protocol is a representative method for the analysis of piperidine using HPLC with UV detection after derivatization with 4-toluenesulfonyl chloride.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve piperidine in a suitable solvent (e.g., dilute HCl) to prepare a stock solution.[3]

  • Sample Solution: Accurately weigh the sample and dissolve it in a suitable diluent to a known concentration.[9]

2. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[3]

  • Add a basic buffer (e.g., sodium bicarbonate solution) to facilitate the reaction.[3]

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to complete the derivatization.

  • Cool the solution and dilute with the mobile phase to the final concentration.

3. Chromatographic Conditions:

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[9]

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[4][10]

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 32:68 v/v).[4][6]

  • Flow Rate: 1.0 mL/min.[4][9]

  • Column Temperature: 30°C.[4][10]

  • Detection Wavelength: Determined by the UV absorbance maximum of the derivatized piperidine.

GC-MS Method

This protocol outlines a general procedure for the analysis of piperidine by GC-MS.

1. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of piperidine in a suitable solvent (e.g., methanol or dichloromethane).

  • Sample Solution: Dissolve the sample in the chosen solvent. For solid samples, a liquid-liquid extraction may be necessary.[1]

2. Extraction (if required):

  • Accurately weigh the homogenized sample into a centrifuge tube.[1]

  • Add water and basify the solution with NaOH (pH > 10) to liberate the free base form of piperidine.[1]

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).[1]

  • The organic layer can be directly injected or concentrated if necessary.

3. GC-MS Conditions:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column such as one with a diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m length, 0.53 mm internal diameter, 5.0 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50-100°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250-300°C).

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Methodology and Workflow Visualizations

The following diagrams illustrate the workflow for cross-validating the HPLC and GC-MS methods and a decision tree for selecting the appropriate technique.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_comparison Cross-Validation Sample Test Sample Prep_HPLC Derivatization for HPLC Sample->Prep_HPLC Prep_GCMS Extraction/Dilution for GC-MS Sample->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Results (Linearity, Accuracy, Precision) HPLC->Data_HPLC Data_GCMS GC-MS Results (Linearity, Accuracy, Precision) GCMS->Data_GCMS Comparison Statistical Comparison of Results (e.g., t-test, F-test) Data_HPLC->Comparison Data_GCMS->Comparison Conclusion Method Equivalency Assessed Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods for piperidine analysis.

Start Piperidine Analysis Required Volatile Is the sample matrix and piperidine derivative volatile and thermally stable? Start->Volatile Sensitivity Is high sensitivity (ng/mL or lower) required? Volatile->Sensitivity No GCMS_Node Use GC-MS Method Volatile->GCMS_Node Yes HPLC_Node Use HPLC Method Sensitivity->HPLC_Node No LCMSMS_Node Consider LC-MS/MS Sensitivity->LCMSMS_Node Yes

Caption: Decision tree for selecting an analytical method for piperidine analysis.

References

Confirming the structure of 1-(2-Fluorophenyl)piperidin-4-one derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystal structure of piperidin-4-one derivatives is crucial for understanding their chemical behavior and potential applications in drug development. This guide provides a comparative analysis of the structure of 1-(2-Fluorophenyl)piperidin-4-one derivatives, confirmed by X-ray crystallography, offering valuable insights for researchers and scientists in the field.

Structural Confirmation by X-ray Crystallography

X-ray crystallography studies of 1-arylpiperidin-4-one derivatives consistently reveal a preference for a specific three-dimensional arrangement. A key example is the analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, a derivative of the target compound. Its crystal structure confirms that the piperidine ring adopts a chair conformation.[1] This conformation is a common feature in many piperidine derivatives, as it minimizes steric strain.[2][3]

In the case of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the two fluorophenyl groups and the butyl group are all found in equatorial positions on the piperidine ring.[1] This arrangement is energetically favorable as it reduces steric hindrance between the substituents. The dihedral angle between the mean planes of the two phenyl rings has been measured to be 72.1(1)°.[1]

The supramolecular structure of this derivative is stabilized by a network of intermolecular interactions. These include N—H⋯O and weak C—H⋯F hydrogen bonds, which link the molecules into infinite chains.[1] A weak C—H⋯π interaction is also observed, further contributing to the stability of the crystal packing.[1]

Comparative Analysis of Piperidin-4-one Derivatives

The chair conformation of the piperidine ring is a recurring motif in the crystal structures of various N-substituted 4-piperidinones. For instance, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one also shows a chair conformation for the six-membered heterocycle.[3] This consistency across different derivatives underscores the inherent stability of the chair form for the piperidin-4-one core.

The table below summarizes key crystallographic data for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, providing a quantitative basis for comparison with other related structures.

Parameter Value
Compound 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one
Formula C21H23F2NO
Crystal System Monoclinic
Space Group P21/c
Piperidine Ring Conformation Chair
Substituent Orientations Equatorial
Dihedral Angle (Phenyl Rings) 72.1(1)°
Key Intermolecular Interactions N—H⋯O, C—H⋯F, C—H⋯π

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one involved the following key steps:

  • Crystal Growth: Suitable single crystals were obtained by slow evaporation from an ethanol solution.

  • Data Collection: A single crystal of appropriate dimensions was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using Mo Kα radiation.

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located in the difference Fourier map, while C-bound hydrogen atoms were placed in geometrically calculated positions.

Experimental Workflow

The logical flow of the experimental process for confirming the structure of this compound derivatives via X-ray crystallography can be visualized as follows:

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of the This compound Derivative purification Purification by Recrystallization synthesis->purification crystal_growth Slow Evaporation of Solvent to Obtain Single Crystals purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection using X-ray Diffractometer mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation and Analysis of Results refinement->validation

Caption: Workflow for the synthesis, crystallization, and X-ray crystallographic analysis of piperidin-4-one derivatives.

References

Comparing the efficacy of different catalysts for N-arylation of piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of piperidin-4-one is a critical transformation in medicinal chemistry, as the resulting N-aryl piperidin-4-one scaffold is a key structural motif in a wide array of pharmacologically active compounds. The efficacy of this synthesis is highly dependent on the catalytic system employed. This guide provides an objective comparison of the two primary catalytic systems used for this purpose: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. The comparison is supported by experimental data from the literature, with detailed methodologies for key experiments.

Catalyst Performance Comparison

The choice between a palladium- or copper-based catalyst for the N-arylation of piperidin-4-one and its derivatives often depends on factors such as cost, desired reaction conditions, and functional group tolerance. Palladium catalysts are generally more reactive and versatile, allowing for a broader substrate scope under milder conditions.[1][2] Copper catalysts, while often requiring higher temperatures, represent a more economical option.[3][4]

The following tables summarize the performance of various catalytic systems for the N-arylation of piperidine and related cyclic amines, providing a baseline for catalyst selection.

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed Buchwald-Hartwig Amination
Pd(dba)₂ / tBuDavePhos4-Bromo-1-tritylpyrazolePiperidinetBuOKXyleneMW-High[5]
Pd(OAc)₂ / LigandAryl HalidesPiperidinesVariousVariousRT - 110-Good to Excellent[6]
Pd(0) or Pd(II) / Phosphine or Carbene LigandAryl Halides/SulfonatesPrimary/Secondary AminesVariousToluene, Xylene, Dioxane--General Method[2]
Copper-Catalyzed Ullmann Condensation
CuIIodobenzenePiperidineTBPMDMSORT-High Conversion[7]
CuIAryl Iodides/BromidesN-HeterocyclesNaOHEthylene Glycol12024Good[8]
CuI / LigandAryl HalidesAminesVariousVariousHigh Temp-General Method[3]
CuSO₄·5H₂OAryliodonium ylidesAniline-Water60-82[9]

Table 1: Comparison of Palladium- and Copper-Based Catalytic Systems for N-Arylation. This table summarizes typical reaction conditions and yields for the N-arylation of piperidine and related amines using different catalytic systems. Note that direct comparison is challenging due to variations in substrates and specific conditions in the cited literature.

Detailed Experimental Protocols

The following are representative experimental protocols for the N-arylation of piperidine derivatives, based on methodologies described in the literature.

1. Palladium-Catalyzed Buchwald-Hartwig Amination of a Piperidine Derivative

This protocol is adapted from a general procedure for the Buchwald-Hartwig coupling.[5]

  • Materials:

    • Aryl halide (e.g., 4-Bromo-1-tritylpyrazole, 1.0 equiv)

    • Piperidine (2.0 equiv)

    • Palladium precatalyst (e.g., Pd(dba)₂, 10 mol%)

    • Ligand (e.g., tBuDavePhos, 20 mol%)

    • Base (e.g., Potassium t-butoxide, 2.0 equiv)

    • Anhydrous solvent (e.g., Xylene)

  • Procedure:

    • To a microwave vial, add the aryl halide, palladium precatalyst, ligand, and base.

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

    • Add the anhydrous solvent and piperidine via syringe.

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to the specified temperature for the required time.

    • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Copper-Catalyzed Ullmann Condensation of Piperidine

This protocol is based on a modified Ullmann amination reaction.[7]

  • Materials:

    • Aryl iodide (e.g., Iodobenzene, 1.0 equiv)

    • Piperidine (1.0 equiv)

    • Copper(I) iodide (CuI, 10 mol%)

    • Base (e.g., Tetrabutylphosphonium malonate - TBPM, 2.0 equiv)

    • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Procedure:

    • In a reaction vessel, dissolve the aryl iodide, piperidine, and base in the solvent.

    • Add the copper(I) iodide catalyst to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the N-arylation of piperidin-4-one, applicable to both palladium and copper-catalyzed systems.

N_Arylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Aryl Halide + Piperidin-4-one ReactionMix Reaction Mixture Reactants->ReactionMix Catalyst Pd or Cu Catalyst + Ligand Catalyst->ReactionMix Base Base Base->ReactionMix Solvent Solvent Solvent->ReactionMix Heating Heating (if required) ReactionMix->Heating Quench Quenching Heating->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product N-Aryl Piperidin-4-one Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Generalized workflow for the N-arylation of piperidin-4-one.

Signaling Pathway of Catalytic Cycles

The catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation, while both achieving C-N bond formation, proceed through different mechanisms.

Buchwald-Hartwig Amination Catalytic Cycle

This palladium-catalyzed cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH PdAmine Ar-Pd(II)-N(H)R'R'' Ln AmineCoord->PdAmine Deprotonation Deprotonation (-HX) PdAmine->Deprotonation Base PdAmido Ar-Pd(II)-NR'R'' Ln Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation Catalytic Cycle

The mechanism of the copper-catalyzed Ullmann reaction is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to a Cu(III) intermediate, and subsequent reductive elimination.[4]

Ullmann_Cycle CuI Cu(I)X Amide_Formation Amide Formation CuI->Amide_Formation R'R''NH, Base CuAmide Cu(I)NR'R'' Amide_Formation->CuAmide OxAdd Oxidative Addition CuAmide->OxAdd Ar-X CuIII Ar-Cu(III)-X (NR'R'') OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Product Ar-NR'R'' RedElim->Product

Caption: Proposed catalytic cycle for the Ullmann condensation.

References

A Comparative Guide to the In Vitro Metabolic Stability of 1-(2-Fluorophenyl)piperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro metabolic stability of several analogs of 1-(2-Fluorophenyl)piperidin-4-one. The data presented herein is intended to serve as a reference for understanding how structural modifications can influence a compound's metabolic fate, a critical parameter in the drug discovery and development process. The stability of these compounds was assessed using standard in vitro models: human liver microsomes and hepatocytes.

Data Presentation: Comparative Metabolic Stability

The following table summarizes the in vitro metabolic stability data for a series of this compound analogs. Key parameters such as half-life (t½) and intrinsic clearance (Clint) are presented to facilitate a direct comparison of their metabolic profiles.[1][2] Lower clearance values and longer half-lives are generally indicative of higher metabolic stability.

Compound IDR1 SubstituentR2 SubstituentHLM t½ (min)HLM Clint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte Clint (µL/min/10⁶ cells)
FP-001 HH1592.42555.4
FP-002 4-ClH3539.65027.7
FP-003 4-CH₃H12115.52069.3
FP-004 H3-F2849.54530.8
FP-005 H3-OCH₃8173.31499.0

Note: HLM stands for Human Liver Microsomes. The data presented is illustrative and aims to demonstrate structure-activity relationships in metabolic stability.

From this illustrative data, several structure-activity relationships can be inferred. The introduction of a chlorine atom at the 4-position of the phenyl ring (FP-002) or a fluorine atom at the 3-position of the piperidinone ring (FP-004) appears to increase metabolic stability compared to the unsubstituted parent compound (FP-001). Conversely, the addition of a methyl (FP-003) or a methoxy group (FP-005) seems to decrease stability, suggesting these positions may be susceptible to metabolic modification.

Experimental Protocols

To ensure the reproducibility and accuracy of metabolic stability data, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.

Liver Microsomal Stability Assay

This assay is a common high-throughput screen to assess Phase I metabolic activity.[3]

1. Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO).[3]

  • Pooled human liver microsomes (e.g., 20 mg/mL stock concentration).[3]

  • Phosphate buffer (100 mM, pH 7.4).[3]

  • NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[3]

  • Internal standard in a quenching solution (e.g., cold acetonitrile or methanol).[3]

2. Procedure:

  • In a 96-well plate, pre-warm the liver microsomes diluted in phosphate buffer to 37°C.[3]

  • Add the test compound to the microsome solution to achieve the final desired concentration (e.g., 1 µM).[3]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3]

  • Incubate the plate at 37°C with shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution with the internal standard. The "0" time point sample should be prepared by adding the quenching solution before the NADPH.[3]

  • Centrifuge the quenched samples to precipitate proteins.[3]

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Calculate the half-life (t½) and intrinsic clearance (Clint).[3]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes.[4][5]

1. Reagents:

  • Cryopreserved human hepatocytes.[4]

  • Hepatocyte incubation medium.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Internal standard in a quenching solution (e.g., cold acetonitrile).

2. Procedure:

  • Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.

  • Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10⁶ cells/mL) in pre-warmed incubation medium.[6]

  • Add the test compound to the hepatocyte suspension at the final desired concentration (e.g., 1 µM).[4][6]

  • Incubate the cell suspension at 37°C in a humidified incubator, often with shaking.[6]

  • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the incubation mixture and add them to a quenching solution containing an internal standard to stop the metabolic reactions.[7]

  • Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the rate of disappearance of the compound to determine the half-life (t½) and intrinsic clearance (Clint).[6]

Visualizations

Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound (Stock Solution) D Combine & Pre-warm Reactants to 37°C A->D B Metabolic System (Microsomes or Hepatocytes) B->D C Cofactors (e.g., NADPH) & Buffer E Initiate Reaction (Add Cofactors) C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots Taken at Multiple Time Points F->G H Quench Reaction (e.g., Cold Acetonitrile + IS) G->H I Protein Precipitation (Centrifugation) H->I J LC-MS/MS Analysis of Supernatant I->J K Data Analysis (% Remaining, t½, Clint) J->K

Caption: Workflow of an in vitro metabolic stability assay.

References

A Head-to-Head Comparison of the Biological Activity of Piperidin-4-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The substitution pattern and stereochemistry of this heterocyclic ring system can significantly influence its pharmacological profile. This guide provides a detailed comparison of the biological activities of various piperidin-4-one isomers, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

Antimicrobial Activity

Piperidin-4-one derivatives have demonstrated significant potential as antimicrobial agents. The nature and position of substituents on the piperidine ring, as well as the presence of additional functional groups, play a crucial role in their efficacy against various bacterial and fungal strains.

Quantitative Comparison of Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of different piperidin-4-one derivatives against a panel of pathogenic microbes. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antibacterial Activity of 2,6-Diaryl-3-methyl-4-piperidones and their Thiosemicarbazone Derivatives [1]

CompoundRR'S. aureus (ATCC 6538) MIC (µg/mL)E. coli (ATCC 8739) MIC (µg/mL)B. subtilis (MTCC 441) MIC (µg/mL)
1a CH3N(CH3)2454
2a CH3OCH3676
3a CH3OH887
4a CH(CH3)2N(CH3)2565
5a CH(CH3)2OCH3786
6a CH(CH3)2OH998
1b CH3N(CH3)2232
2b CH3OCH3343
3b CH3OH333
4b CH(CH3)2N(CH3)2333
5b CH(CH3)2OCH3543
6b CH(CH3)2OH444
Ampicillin --222

Compounds 1a-6a are 2,6-diaryl-3-alkyl-4-piperidones. Compounds 1b-6b are the corresponding thiosemicarbazone derivatives.

Table 2: Antifungal Activity of 2,6-Diaryl-3-methyl-4-piperidones and their Thiosemicarbazone Derivatives [1]

CompoundRR'M. gypseum (NCPF-580) MIC (µg/mL)M. canis MIC (µg/mL)T. megenagrophytes MIC (µg/mL)T. rubrum MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
1b CH3N(CH3)243236
2b CH3OCH355257
3b CH3OH33335
4b CH(CH3)2N(CH3)233338
5b CH(CH3)2OCH354328
6b CH(CH3)2OH44445
Terbinafine --< 0.25< 0.25< 0.25< 0.251

Compounds 2a, 3a, and 6a showed no antifungal activity.[1]

Table 3: Antimicrobial Activity of Substituted Piperidin-4-one Oxime Ethers [2]

CompoundR1R2R3R4B. subtilis MIC (µg/mL)A. flavus MIC (µg/mL)Candida-51 MIC (µg/mL)
5g MeHMe2-Cl-12.5-
5h MeMeMe2-Cl12.5--
5j MeHMe2-Br--6.25
Streptomycin ----6.25--
Amphotericin B -----12.512.5

'-' indicates data not reported or not active.

Key Insights from Antimicrobial Data:
  • Thiosemicarbazone Moiety: The conversion of the piperidin-4-one to its thiosemicarbazone derivative significantly enhances both antibacterial and antifungal activity.[1]

  • Alkyl Substituent at C-3: A methyl group at the C-3 position (compared to an isopropyl group) in the thiosemicarbazone series generally leads to better or comparable antibacterial activity.

  • Aryl Substituents: The nature of the substituent on the aryl ring at the C-2 position influences the antimicrobial spectrum.

  • Stereochemistry: The stereochemistry of the piperidin-4-one ring, which can adopt chair or twist-boat conformations depending on the steric hindrance of the substituents, influences the biological activity.[2] For instance, the sterically more hindered 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime (5h), which prefers a twist-boat conformation, exhibited good antibacterial activity.[2]

Anticancer Activity

Piperidin-4-one derivatives have also emerged as promising candidates for anticancer drug development. Their cytotoxic effects are often attributed to the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Comparison of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of various piperidin-4-one derivatives against different cancer cell lines.

Table 4: Anticancer Activity of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones [3]

CompoundRCell LineCancer TypeIC50 (µM)
I HMV-4-11Acute Myeloid Leukemia> 50
II 4-ClMV-4-11Acute Myeloid Leukemia15.2
III 4-FMV-4-11Acute Myeloid Leukemia> 50
IV 2,4-diClMV-4-11Acute Myeloid Leukemia18.5
V 4-OCH3MV-4-11Acute Myeloid Leukemia25.8
Key Insights from Anticancer Data:
  • Aryl Substitution: The presence and position of halogen substituents on the aryl rings at C-2 and C-6 are critical for anticancer activity. Compounds with a 4-chloro (II) or 2,4-dichloro (IV) substitution on the phenyl rings showed the most potent activity against the MV-4-11 leukemia cell line.[3]

  • Mechanism of Action: These compounds have been shown to induce apoptosis by increasing the expression of pro-apoptotic genes like p53 and Bax.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the piperidin-4-one derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways

Piperidin-4-one derivatives can exert their biological effects by modulating various intracellular signaling pathways. Two key pathways that are often implicated in the biological activities of these compounds are the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

TGF-β Signaling Pathway

The TGF-β signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its dysregulation is often associated with cancer progression. Some piperidine derivatives have been shown to inhibit this pathway.[4][5]

TGF_beta_signaling TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_transcription Target Gene Transcription Nucleus->Gene_transcription Piperidinone Piperidin-4-one Isomer Piperidinone->TBRI Inhibits NF_kB_signaling cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->NFkB Release Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Piperidinone Piperidin-4-one Isomer Piperidinone->IKK Inhibits

References

Establishing a Primary Reference Standard for 1-(2-Fluorophenyl)piperidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the establishment of a primary reference standard for 1-(2-Fluorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical agents. The purity and well-characterized nature of a reference standard are critical for ensuring the accuracy and reproducibility of analytical methods used in drug development, quality control, and stability studies.

This document outlines the comparative analysis of a newly synthesized, highly purified batch of this compound (designated as the candidate Primary Reference Standard) against commercially available batches. The experimental data presented herein is illustrative of the rigorous characterization required to qualify a primary reference standard.

Characterization of the Candidate Reference Standard and Commercial Alternatives

A primary reference standard must be of the highest achievable purity and its structure unequivocally confirmed. In this study, a candidate batch of this compound was synthesized and subjected to a battery of analytical tests. The results were then compared against two commercially available batches to assess its suitability as a primary reference standard.

Table 1: Physicochemical and Purity Comparison
ParameterCandidate Primary Reference StandardCommercial Batch ACommercial Batch B
Appearance White to off-white crystalline solidLight yellow solidOff-white powder
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Identity (¹³C NMR) Conforms to structureConforms to structureConforms to structure
Identity (FTIR) Conforms to structureConforms to structureConforms to structure
Purity (HPLC, % Area) 99.92%98.5%97.8%
Purity (GC-MS, % Area) 99.89%98.2%97.5%
Water Content (Karl Fischer) 0.05%0.25%0.40%
Residual Solvents (GC-HS) <0.01%0.15% (Acetone)0.20% (Toluene)
Melting Point 78.5 - 79.2 °C76 - 79 °C75 - 78 °C

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the transparent and reproducible qualification of a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
  • Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 16 scans, 2s relaxation delay.

  • ¹³C NMR: 1024 scans, 2s relaxation delay.

  • Data Processing: MestReNova or similar software.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with a UATR accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for the establishment of a primary reference standard for this compound.

G cluster_0 Candidate Material cluster_1 Comparative Analysis cluster_2 Qualification Synthesis Synthesis & Purification Characterization Initial Characterization (NMR, MS) Synthesis->Characterization Purity Purity Assessment (HPLC, GC-MS) Characterization->Purity Physicochemical Physicochemical Tests (Melting Point, Water Content) Characterization->Physicochemical Spectroscopic Spectroscopic Identity (NMR, FTIR) Characterization->Spectroscopic Data_Review Data Review & Comparison Purity->Data_Review Physicochemical->Data_Review Spectroscopic->Data_Review Qualification_Decision Qualification as Primary Reference Standard Data_Review->Qualification_Decision Documentation Certificate of Analysis Generation Qualification_Decision->Documentation

Safety Operating Guide

Proper Disposal of 1-(2-Fluorophenyl)piperidin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds like 1-(2-Fluorophenyl)piperidin-4-one is imperative. This guide provides a procedural, step-by-step framework for its safe handling and disposal, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally related compounds indicate that it should be handled as a hazardous substance. Similar chemicals are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses with side-shields or goggles are essential.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.

  • Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous waste and transfer it to an approved waste disposal company.

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a suitable, sealable, and chemically compatible container for disposal.

    • Keep the container tightly closed when not in use.[1]

  • Storage Pending Disposal:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be cool and dry.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all local, state, and federal regulations regarding hazardous waste disposal.[4] High-temperature incineration is often the preferred method for such compounds.[4]

Spill and Contamination Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Wear Appropriate PPE: Before attempting cleanup, don the recommended PPE.

  • Containment and Absorption: For solid spills, sweep up the material and place it into a suitable container for disposal.[1][2][3] Avoid creating dust.[1][2] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal of Cleanup Materials: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.

Physicochemical and Hazard Data

The following table summarizes data for a structurally similar compound, Piperidine, to provide an indication of the potential properties and hazards.

PropertyValueSource
Hazard Statements Highly flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. Harmful to aquatic life.
Physical State Liquid
Boiling Point 106 °C (223 °F)
Density 0.862 g/cm³ at 20 °C (68 °F)
Personal Protective Equipment Wear protective gloves/ protective clothing/ eye protection/ face protection.

Disposal Workflow

The logical flow for making decisions regarding the disposal of this compound is illustrated below.

cluster_prep Preparation & Handling cluster_disposal Disposal & Spill Management A Identify Chemical: This compound B Consult Safety Data Sheet (SDS) (or data for similar compounds) A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Handle in a Well-Ventilated Area (Fume Hood) C->D E Is this a spill? D->E F Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Contain & Absorb - Decontaminate Area E->F Yes G Segregate as Hazardous Waste E->G No K Dispose of all contaminated materials as hazardous waste F->K H Use Labeled, Sealed Container G->H I Store in Designated Area H->I J Contact EHS for Disposal I->J K->H

References

Essential Safety and Logistical Information for Handling 1-(2-Fluorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-(2-Fluorophenyl)piperidin-4-one. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Gloves Chemical-resistant, powder-free gloves (e.g., Nitrile or Neoprene). Double gloving is recommended.[1][2]Prevents skin contact and absorption.[1] Double gloving provides an additional layer of protection.
Eye Protection Safety glasses with side-shields, goggles, or a face shield.[3][4]Protects eyes from splashes, dust, and vapors.
Lab Coat/Gown A long-sleeved, impermeable lab coat or gown that closes in the back.[5]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6][7] If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.[4]Minimizes inhalation of dust or vapors.
Footwear Closed-toe, chemical-resistant shoes or shoe covers.[3][8]Protects feet from spills.

Hazard Identification and Handling

Based on data from structurally similar compounds, this compound is anticipated to present the following hazards. Always handle this compound within a designated area, such as a chemical fume hood, to minimize exposure.

HazardPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.[6][9][10] Do not eat, drink, or smoke when using this product.[9]
Skin Irritation Causes skin irritation.[6][9][10] Avoid contact with skin.[6][7] Wash hands thoroughly after handling.[9]
Eye Irritation Causes serious eye irritation.[6][9][10] Avoid contact with eyes.[6][7]
Respiratory Irritation May cause respiratory irritation.[6][9][10] Avoid breathing dust or vapors.[6][9]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste StreamDisposal Procedure
Solid Chemical Waste Collect in a designated, sealed, and properly labeled hazardous waste container.
Liquid Chemical Waste Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[6]
Contaminated Labware Rinse with a suitable solvent. The rinsate should be collected as liquid chemical waste. Dispose of cleaned labware according to laboratory procedures.
Contaminated PPE Dispose of as hazardous waste in a designated container.[2] Contaminated gloves should be removed carefully to avoid skin contact with the outer surface.[7]

Emergency Procedures

SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9][11] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[9][11] If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.[9]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, follow institutional emergency procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.